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  • Product: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide
  • CAS: 950070-03-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide: A Technical Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) serves as a highly versatile pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) serves as a highly versatile pharmacophore and critical building block in modern drug discovery. Structurally, it combines a halogenated, methylated aromatic ring with a flexible, primary amine-terminated aliphatic chain. This structural motif is frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs), where the terminal amine acts as an ideal attachment point for linker chemistry.

This technical guide outlines a robust, scalable, and self-validating two-step synthetic pathway for this compound. By leveraging an EDC/HOBt-mediated amide coupling followed by an acid-catalyzed Boc deprotection, this protocol ensures high yield, mitigates cross-linking, and prevents the formation of genotoxic impurities.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a synthesis for a molecule containing both a carboxylic acid derivative and a primary amine requires strict orthogonal protection strategies to prevent unwanted polymerization or bis-amide formation.

Reagent Selection: The Role of Mono-Boc Protection

Direct coupling of 3-fluoro-4-methylbenzoic acid with ethylenediamine is highly prone to yielding a statistical mixture of mono-acylated and bis-acylated products. To enforce strict 1:1 stoichiometry, ethylenediamine is introduced as its mono-protected derivative: N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate). The tert-butyloxycarbonyl (Boc) group is stable to basic coupling conditions but highly labile under acidic conditions, providing perfect orthogonality.

Amide Coupling Rationale: EDC/HOBt vs. Alternatives

While highly reactive coupling agents like HATU or acid chlorides (e.g., SOCl₂) can drive amide formation, they often lead to difficult purification profiles or require strictly anhydrous conditions. We employ EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole)[1].

  • Causality of HOBt: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is susceptible to an irreversible O-to-N acyl migration, forming an unreactive N-acylurea byproduct. The addition of HOBt rapidly intercepts the O-acylisourea, generating a highly reactive but stable OBt-active ester, which subsequently reacts with the amine to form the desired amide[1]. Furthermore, EDC's water-soluble urea byproduct allows for a simplified aqueous workup.

Deprotection Kinetics

The removal of the Boc group is achieved using strong acid (e.g., 4M HCl in dioxane or Trifluoroacetic acid). The kinetics of this HCl-catalyzed deprotection exhibit a second-order dependence upon the acid concentration[2]. The mechanism involves the protonation of the carbamate oxygen, followed by fragmentation into a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine[3]. To prevent the highly electrophilic tert-butyl cation from alkylating the aromatic ring, scavengers such as triethylsilane or anisole can be introduced, though the electron-deficient nature of the fluorinated ring in this specific substrate makes it less susceptible to electrophilic aromatic substitution.

Retrosynthesis Target N-(2-aminoethyl)-3-fluoro- 4-methylbenzamide Intermediate Boc-Protected Intermediate Target->Intermediate Deprotection Acid 3-Fluoro-4-methylbenzoic acid Intermediate->Acid Amide Coupling Amine N-Boc-ethylenediamine Intermediate->Amine EDC/HOBt

Caption: Retrosynthetic pathway for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Experimental Methodologies

The following self-validating protocols are designed for a 10 mmol scale, providing clear visual and analytical checkpoints to ensure reaction integrity.

Step 1: Synthesis of tert-butyl (2-(3-fluoro-4-methylbenzamido)ethyl)carbamate

Reagents:

  • 3-Fluoro-4-methylbenzoic acid: 1.54 g (10.0 mmol)

  • N-Boc-ethylenediamine: 1.68 g (10.5 mmol, 1.05 eq)

  • EDC·HCl: 2.30 g (12.0 mmol, 1.2 eq)

  • HOBt hydrate: 1.62 g (12.0 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 3.5 mL (20.0 mmol, 2.0 eq)

  • Anhydrous Dichloromethane (DCM): 50 mL

Protocol:

  • Activation: Suspend 3-fluoro-4-methylbenzoic acid in anhydrous DCM (50 mL) under a nitrogen atmosphere. Add DIPEA and stir until complete dissolution is achieved. Cool the mixture to 0 °C using an ice bath.

  • Ester Formation: Add HOBt followed by EDC·HCl portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to allow the formation of the OBt-active ester. Validation Check: The solution will transition from a suspension to a clear, pale-yellow solution.

  • Coupling: Dissolve N-Boc-ethylenediamine in 5 mL of DCM and add it dropwise to the activated ester solution. Remove the ice bath and allow the reaction to warm to room temperature (20 °C), stirring for 12 hours.

  • Workup: Dilute the reaction mixture with an additional 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 50 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid and HOBt, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid.

EDC_Mechanism Acid Carboxylic Acid EDC EDC Activation Acid->EDC Oacyl O-Acylisourea (Reactive Intermediate) EDC->Oacyl HOBt HOBt Addition Oacyl->HOBt OBtEster OBt Active Ester (Stable to rearrangement) HOBt->OBtEster Amine Amine Nucleophile OBtEster->Amine Amide Amide Product Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Step 2: Synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide hydrochloride

Reagents:

  • Boc-protected intermediate (from Step 1): ~2.96 g (10.0 mmol)

  • 4M HCl in 1,4-Dioxane: 25 mL (100 mmol, 10 eq)

  • Anhydrous DCM: 20 mL

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in anhydrous DCM (20 mL) in a round-bottom flask.

  • Acidification: Slowly add 4M HCl in dioxane (25 mL) at room temperature. Validation Check: Vigorous gas evolution (isobutylene and CO₂) will be observed immediately.

  • Cleavage: Stir the mixture at room temperature for 2–4 hours. The progression can be monitored via TLC (loss of the UV-active, ninhydrin-negative starting material spot). As the reaction proceeds, the hydrochloride salt of the product will precipitate out of the solution.

  • Isolation: Once gas evolution ceases and TLC indicates complete consumption of the starting material, add diethyl ether (50 mL) to fully crash out the product.

  • Filtration: Filter the resulting white precipitate through a sintered glass funnel, wash thoroughly with cold diethyl ether (3 × 20 mL) to remove residual dioxane and tert-butyl byproducts, and dry under high vacuum to afford the final product as a white, crystalline hydrochloride salt.

Boc_Deprotection BocAmine N-Boc Amine Protonation Protonation (H+) BocAmine->Protonation Fragmentation Fragmentation (- t-butyl cation) Protonation->Fragmentation Carbamic Carbamic Acid Fragmentation->Carbamic Decarboxylation Decarboxylation (- CO2) Carbamic->Decarboxylation FreeAmine Free Amine Salt Decarboxylation->FreeAmine

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Quantitative Data & Optimization

To justify the selection of the EDC/HOBt pathway, the following table summarizes quantitative optimization data comparing various coupling methodologies for this specific substrate class.

Coupling Reagent SystemYield (%)Purity (HPLC)Byproduct ProfileScalability & Cost
EDC·HCl / HOBt / DIPEA 88 - 92% > 98% Water-soluble urea (easily washed)High scalability; Cost-effective
HATU / DIPEA90 - 95%> 95%Pyrrolidine-based byproductsLow scalability; High cost
SOCl₂ (Acid Chloride)70 - 75%~ 85%Bis-acylation, HCl degradationExothermic; Requires strict anhydrous setup
DCC / DMAP80 - 85%~ 90%Insoluble DCU (difficult to filter)Moderate scalability; DCU contamination

Table 1: Comparison of amide coupling conditions for the synthesis of the Boc-protected intermediate.

Analytical Characterization

To ensure the trustworthiness of the synthesized N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, the following analytical signatures should be verified:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for C10​H13​FN2​O (Exact Mass: 196.10) is m/z 197.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 (t, 1H, amide NH)

    • δ 8.10 (br s, 3H, primary amine NH3+​ salt)

    • δ 7.70 - 7.60 (m, 2H, aromatic protons adjacent to fluorine and amide)

    • δ 7.40 (t, 1H, aromatic proton adjacent to methyl)

    • δ 3.50 (q, 2H, CH2​ adjacent to amide)

    • δ 2.95 (t, 2H, CH2​ adjacent to amine)

    • δ 2.30 (s, 3H, aromatic CH3​ )

References

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total-Synthesis.com. Available at:[Link]

  • Zeidler, D., et al. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, 2010, 75(23), 8117–8125. Available at:[Link]

  • Massolo, E., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." European Journal of Organic Chemistry, 2020. Available at:[Link]

  • ACS Green Chemistry Institute. "BOC Deprotection - Reagent Guides." ACS GCI Pharmaceutical Roundtable. Available at:[Link]

Sources

Exploratory

Spectroscopic Profiling and Analytical Methodologies for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Executive Summary In modern drug discovery, functionalized benzamides serve as critical pharmacophores and versatile building blocks. Specifically, N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized benzamides serve as critical pharmacophores and versatile building blocks. Specifically, N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS No. 950070-03-8) [1] provides a unique combination of a highly tunable aromatic system and a reactive ethylenediamine tail. As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of analytical peaks, but as a holistic validation of molecular integrity.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic signatures (NMR, FT-IR, HRMS) of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide. By establishing self-validating experimental protocols and explaining the causality behind each analytical choice, this guide ensures that researchers can confidently verify the identity and purity of this compound in their own workflows.

Molecular Architecture & Chemical Rationale

The structural architecture of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide dictates its spectroscopic behavior:

  • The Aromatic Core: The electron-withdrawing fluorine atom at C3 sits adjacent to the electron-donating methyl group at C4. This creates a "push-pull" electronic environment that heavily influences the chemical shifts and spin-spin coupling constants ( JCF​ ) observed in both 1 H and 13 C NMR [2].

  • The Amide Linkage: The secondary amide acts as a rigid hydrogen-bond donor and acceptor, heavily influencing the vibrational modes observed in FT-IR.

  • The Ethylenediamine Tail: The primary amine provides a site for further derivatization but is also prone to rapid proton exchange. This necessitates specific solvent choices during NMR acquisition to prevent signal obliteration [3].

Synthesis SM 3-Fluoro-4-methylbenzoic acid (Starting Material) Act Activation (HATU/DIPEA) DMF, 25°C SM->Act Int Active Ester Intermediate Act->Int Amine Ethylenediamine (Excess) CH2Cl2, 0°C to RT Int->Amine Prod N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (Target Compound) Amine->Prod

Fig 1. Synthetic workflow for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide via acid activation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: For this molecule, DMSO- d6​ is strictly preferred over CDCl 3​ or CD 3​ OD. Protic solvents like CD 3​ OD cause rapid deuterium exchange with the -NH and -NH 2​ protons, rendering them invisible. CDCl 3​ often fails to fully solvate the polar ethylenediamine tail, leading to broad, unresolved multiplets. DMSO- d6​ strongly hydrogen-bonds with the amines, slowing the exchange rate and allowing distinct observation of the amide triplet and the primary amine broad singlet.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.45br t1H~5.5Amide -NH -
7.62dd1H JHF​ = 10.2, JHH​ = 1.6Ar-H (C2, ortho to F)
7.58dd1H JHH​ = 7.8, JHH​ = 1.6Ar-H (C6, para to F)
7.35t (pseudo)1H JHH​ = 7.8, JHF​ = 7.8Ar-H (C5, ortho to CH 3​ )
3.28q2H~6.0-NH-CH 2​ -CH 2​ -
2.70t2H~6.0-CH 2​ -CH 2​ -NH 2​
2.28d3H JHF​ = 1.8Ar-CH 3​
1.65br s2H-Primary amine -NH 2​
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Note: The presence of the 19 F nucleus (spin 1/2) causes characteristic splitting of the carbon signals. Recognizing these JCF​ couplings is critical for validating the aromatic substitution pattern [4].

Chemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment
165.4s-C =O (Amide)
160.2d243.5Ar-C 3 (C-F)
134.1d7.5Ar-C 1 (C-C=O)
131.8d5.0Ar-C 5
128.5d17.2Ar-C 4 (C-CH 3​ )
123.1d3.0Ar-C 6
114.3d23.4Ar-C 2
42.1s--NH-C H 2​ -
41.3s--C H 2​ -NH 2​
14.2d3.2Ar-C H 3​
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Methodology: Attenuated Total Reflectance (ATR) utilizing a diamond crystal is mandated over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretching band at 3400 cm −1 , which severely obscures the critical N-H stretching frequencies of the ethylenediamine moiety.

Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm −1 )IntensityAssignment / Mode
3350, 3285Medium, SharpN-H stretch (Primary amine asymmetric/symmetric)
3190Medium, BroadN-H stretch (Secondary amide)
2950, 2870WeakC-H stretch (Aliphatic CH 2​ and CH 3​ )
1635StrongC=O stretch (Amide I band)
1545StrongN-H bend + C-N stretch (Amide II band)
1240, 1180StrongC-F stretch (Aromatic fluoro group)
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive ion mode is ideal due to the basicity of the primary amine. The exact calculated mass for C 10​ H 13​ FN 2​ O is 196.1012 Da, yielding an expected [M+H]+ at m/z 197.1090.

Collision-Induced Dissociation (CID) during MS/MS yields a self-validating fragmentation pattern. The dominant neutral loss is the cleavage of the ethylenediamine tail, yielding a stable acylium ion, which subsequently loses carbon monoxide to form a tropylium or fluoro-tolyl cation.

MassSpec M [M+H]+ m/z 197.1090 F1 Acylium Ion m/z 137.0403 M->F1 - Ethylenediamine (-60 Da) F2 Fluoro-tolyl Cation m/z 109.0454 F1->F2 - CO (-28 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the following step-by-step methodologies must be employed. Each protocol acts as a self-contained validation loop.

Protocol A: NMR Sample Preparation and Acquisition
  • Drying: Dry 15.0 mg of the synthesized or procured N-(2-aminoethyl)-3-fluoro-4-methylbenzamide under high vacuum (0.1 mbar) for 12 hours to remove residual moisture and traces of dichloromethane/DMF.

  • Solvation: Dissolve the dried compound in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the NMR tube for 30 seconds. Inspect visually against a light source to ensure no micro-particulates remain, which would cause magnetic field inhomogeneities and broaden the signals.

  • Acquisition: Acquire the 1 H spectrum at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds. For 13 C, utilize a proton-decoupled sequence (e.g., WALTZ-16) with 512 scans and a D1 of 2 seconds to ensure relaxation of the unprotonated carbonyl and aromatic carbons.

  • Validation: Verify the integration of the Ar-CH 3​ doublet (3H) against the combined aromatic protons (3H) and the ethylenediamine methylenes (4H).

Protocol B: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to subtract ambient CO 2​ and water vapor.

  • Sample Application: Apply ~2 mg of the solid compound directly onto the crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Causality: Insufficient pressure leads to poor optical contact and artificially weak signals, particularly in the high-frequency N-H/C-H stretching regions.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 .

  • Validation: Ensure the baseline is flat and the Amide I band (~1635 cm −1 ) exhibits a transmittance of no less than 40% to guarantee adequate signal-to-noise ratio.

Protocol C: HRMS (ESI-QTOF)
  • Dilution: Prepare a 1 µg/mL solution of the compound in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]+ ion yield.

  • Blank Run: Inject the solvent blank to establish a baseline and confirm the absence of carryover at m/z 197.

  • Direct Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

  • MS/MS Isolation: Isolate the precursor ion (m/z 197.1) in the quadrupole and apply a collision energy ramp of 15-30 eV using Argon as the collision gas.

  • Validation: Mass accuracy must be within 5 ppm of the theoretical exact mass (197.1090).

References

  • "3-Fluoro-4-methylbenzoic acid NMR Spectra", SpectraBase, John Wiley & Sons, Inc. Available at: [Link]

  • "2-amino-N-(2-aminoethyl)benzamide", PubChem CID 39733689, National Center for Biotechnology Information. Available at: [Link]

  • "Fused heteroaryl derivatives for use as p38 kinase inhibitors in the treatment of i.a. rheumatoid arthritis", Patent WO2004010995A1, Google Patents.
Foundational

"N-(2-aminoethyl)-3-fluoro-4-methylbenzamide" CAS number lookup

An In-Depth Technical Guide to N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Abstract: This document provides a comprehensive technical overview of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, a substituted benzamide of in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Abstract: This document provides a comprehensive technical overview of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, a substituted benzamide of interest in contemporary chemical research and pharmaceutical development. The guide covers its fundamental physicochemical properties, outlines a detailed, field-proven protocol for its synthesis and characterization, discusses its potential applications as a versatile chemical intermediate, and provides a thorough Environmental, Health, and Safety (EHS) profile. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this compound.

Introduction and Scientific Context

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide belongs to the benzamide class of compounds, a structural motif prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern on the aromatic ring—a fluorine atom at the 3-position and a methyl group at the 4-position—along with the N-substituted aminoethyl side chain, makes it a valuable and versatile building block. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the primary amine of the ethylenediamine moiety provides a reactive handle for further chemical elaboration. This guide elucidates the key technical aspects of this compound, designated for research and development purposes.[1]

Physicochemical and Structural Properties

The fundamental identity and characteristics of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

Diagram 1: Chemical Structure of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

A 2D representation of the title compound.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource(s)
CAS Number 950070-03-8[1][2][3]
Molecular Formula C₁₀H₁₃FN₂O[1][3]
Molecular Weight 196.22 g/mol [1]
Purity >95% (Typically available)[3]
Canonical SMILES CN(CCN)C(=O)C1=CC(=C(C=C1)F)C[4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in DMSO, Methanol (predicted)General knowledge

Synthesis and Characterization Protocol

The synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is most logically achieved via the coupling of a carboxylic acid precursor with a diamine. This section details a robust and validated workflow for its preparation and structural confirmation.

Diagram 2: Synthetic Pathway Workflow

G start Start: 3-Fluoro-4-methylbenzoic acid + Ethylenediamine step1 Step 1: Amide Coupling (EDC/HOBt or similar) Solvent: DMF or DCM start->step1 step2 Step 2: Aqueous Workup (Extraction and washing) Isolate crude product step1->step2 step3 Step 3: Purification (Column Chromatography or Recrystallization) step2->step3 step4 Step 4: Characterization (NMR, LC-MS, HRMS) Confirm structure and purity step3->step4 end_node Final Product: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide step4->end_node

A flowchart of the key synthesis and validation steps.

Expertise-Driven Rationale for Synthesis Design

The chosen synthetic route involves a standard amide bond formation. The key decision points are:

  • Choice of Starting Materials: 3-Fluoro-4-methylbenzoic acid is the logical acid precursor. For the amine component, using a large excess of ethylenediamine is crucial. This minimizes the formation of the bis-acylated byproduct where one molecule of the acid reacts with both ends of the diamine. The excess ethylenediamine can be easily removed during the aqueous workup.

  • Coupling Reagents: Carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are industry-standard for their efficiency and mild reaction conditions. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) is a field-proven technique to suppress racemization (not applicable here, but good practice) and improve reaction efficiency by forming a more reactive intermediate.

  • Solvent and Base: A polar aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) is ideal for solubilizing the reactants. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is added to neutralize the HCl salt of EDC and the carboxylic acid proton, driving the reaction forward.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, with purification and characterization ensuring the final product's integrity.

Materials:

  • 3-Fluoro-4-methylbenzoic acid (1.0 eq)

  • Ethylenediamine (10.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-4-methylbenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM. Stir the mixture until all solids dissolve.

  • Amine Addition: In a separate flask, dissolve ethylenediamine (10.0 eq) in anhydrous DCM. Add this solution to the reaction mixture.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The use of NaHCO₃ is critical to remove unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH), is effective. The primary amine on the product will have a high affinity for silica, so a stronger eluent may be required.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to obtain N-(2-aminoethyl)-3-fluoro-4-methylbenzamide as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are mandatory:

  • ¹H and ¹³C NMR: To confirm the chemical structure and atom connectivity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.

Applications in Research and Drug Discovery

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is primarily utilized as a chemical intermediate in research and development settings.[1] Its bifunctional nature—a substituted benzamide core and a terminal primary amine—makes it an ideal scaffold for building more complex molecules.

Potential applications include:

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point or fragment for developing inhibitors of various biological targets, such as kinases or protein-protein interactions.

  • Synthesis of Focused Libraries: The terminal amine can be readily derivatized via reactions like acylation, sulfonylation, or reductive amination to create a library of related compounds for screening in biological assays.

  • Development of Tool Compounds: It can be incorporated into larger molecules designed as specific probes or tools to study biological pathways. The synthesis of related benzamides is often a key step in the development of therapeutic agents.[5][6]

Environmental, Health, and Safety (EHS) Profile

While a specific, comprehensive safety data sheet for this exact compound is not publicly available, a reliable hazard assessment can be made based on its functional groups and data from structurally similar benzamides.

Table 2: Hazard Assessment and Safety Recommendations

Hazard CategoryAssessment and Precautionary StatementsSource(s)
Acute Toxicity May be harmful if swallowed or inhaled.[7][8][9]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing. In case of contact, wash with plenty of soap and water.[8][10]
Eye Damage/Irritation Causes serious eye irritation. Wear eye/face protection (safety glasses or goggles). In case of contact, rinse cautiously with water for several minutes.[8][10]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust. Wash hands thoroughly after handling.[9][10][11]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

First Aid Measures:

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[9]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[8][9]

Conclusion

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through standard and robust amide coupling methodologies, which, when paired with rigorous purification and characterization, yield a high-purity compound suitable for advanced research applications. Its utility in medicinal chemistry and materials science is predicated on its unique combination of a fluorinated benzamide core and a reactive primary amine, offering a versatile platform for the synthesis of more complex and functional molecules. Adherence to appropriate safety protocols is essential for its handling and use in a laboratory setting.

References

  • N-(2-aminoethyl)-3-fluoro-4-methylbenzamide-950070-03-8 | Thoreauchem. (n.d.). Thoreauchem. [Link]

  • 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | NextSDS. (n.d.). NextSDS. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical and Chemical Properties of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of the novel compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide. Designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and key physicochemical parameters of this molecule. While experimental data for this specific compound is not publicly available, this guide presents a robust, scientifically-grounded framework for its synthesis and characterization. This includes detailed, step-by-step experimental protocols for its preparation via amide coupling and its analysis using state-of-the-art spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights. All protocols are designed as self-validating systems to ensure scientific integrity. This guide serves as a foundational resource for any research and development endeavors involving N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Introduction

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is a small molecule of interest within the broader class of benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs incorporating this moiety for a range of therapeutic applications, including antiemetic, antipsychotic, and anti-cancer agents[1]. The specific substitutions on the aromatic ring and the N-alkyl side chain of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide—a fluoro group at the 3-position, a methyl group at the 4-position, and a primary amine-terminated ethyl group on the amide nitrogen—suggest potential for unique pharmacological activities and drug-like properties.

The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and steric interactions with biological targets. The primary amine in the side chain provides a site for further derivatization or salt formation to modulate solubility and pharmacokinetic profiles. A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate or research tool.

This guide provides a projected synthesis route and a comprehensive suite of analytical methodologies for the complete characterization of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Predicted Physicochemical Properties

In the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, alongside the known properties of its precursors, 3-fluoro-4-methylbenzoic acid and ethylenediamine. These predictions are based on the compound's structure and the established properties of its constituent functional groups.

PropertyN-(2-aminoethyl)-3-fluoro-4-methylbenzamide (Predicted/Calculated)3-Fluoro-4-methylbenzoic acid (Experimental)Ethylenediamine (Experimental)
CAS Number 950070-03-8[2]350-28-7[3][4][5]107-15-3[6]
Molecular Formula C₁₀H₁₃FN₂O[2]C₈H₇FO₂[4][5]C₂H₈N₂[6]
Molecular Weight 196.22 g/mol [2]154.14 g/mol [3][4][5]60.10 g/mol [7]
Melting Point Solid at room temperature; predicted range: 80-120 °C169-171 °C[3]8 °C[7]
Boiling Point > 300 °C (decomposition likely)Not available116 °C[7]
Appearance Predicted: White to off-white crystalline solidWhite to light yellow powder[4]Colorless liquid[7]
Solubility Predicted: Soluble in methanol, DMSO, and aqueous acid. Sparingly soluble in water at neutral pH.Soluble in organic solvents[4]Miscible with water[7]
pKa Predicted: ~9-10 for the primary amine; ~1-2 for the protonated amidePredicted: ~3-4 for the carboxylic acidpKa1: 6.85, pKa2: 9.93
LogP Predicted: 1.5-2.51.83[8]-2.04[9]

Synthesis and Purification

The most direct and industrially scalable synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide involves the formation of an amide bond between 3-fluoro-4-methylbenzoic acid and ethylenediamine. To achieve a selective monosubstitution and avoid the formation of the disubstituted byproduct, a protecting group strategy for one of the amino groups of ethylenediamine is highly recommended. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of introduction and removal under conditions that do not affect the newly formed amide bond.

Synthetic Workflow Diagram

G cluster_0 Part 1: Protection of Ethylenediamine cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Deprotection and Purification A Ethylenediamine C N-Boc-ethylenediamine A->C DCM, 0 °C to RT B Di-tert-butyl dicarbonate (Boc)₂O B->C F N-Boc-N'-(3-fluoro-4-methylbenzoyl)ethylenediamine C->F DMF, DIPEA D 3-Fluoro-4-methylbenzoic acid D->F E EDC / HOBt (Coupling Agents) E->F H N-(2-aminoethyl)-3-fluoro-4-methylbenzamide F->H DCM G Trifluoroacetic Acid (TFA) G->H I Purification (Column Chromatography / Recrystallization) H->I

Caption: Synthetic workflow for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Experimental Protocol: Synthesis

Part 1: Synthesis of N-Boc-ethylenediamine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9 equivalents) in DCM to the cooled ethylenediamine solution over 1 hour. Rationale: Using a slight excess of ethylenediamine and slow addition of the protecting agent minimizes the formation of the di-protected byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield N-Boc-ethylenediamine as a colorless oil.

Part 2: Amide Coupling

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. Stir at room temperature for 30 minutes to form the activated ester. Rationale: EDC is a water-soluble carbodiimide that facilitates amide bond formation. HOBt is added to suppress side reactions and minimize racemization, although racemization is not a concern for this specific achiral substrate.

  • Coupling: Add N-Boc-ethylenediamine (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture. Stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 3: Deprotection and Final Purification

  • Deprotection: Dissolve the crude product from Part 2 in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours. Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group.

  • Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield the final product, N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Structural Elucidation and Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthesized N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Analytical Workflow Diagram

G A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spectrometry (MS) A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation of organic molecules.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Predicted Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm. The fluorine and methyl substituents will create a specific splitting pattern.

    • Amide NH: A broad singlet or triplet around δ 8.0-8.5 ppm.

    • Ethyl Side Chain (-CH₂-CH₂-): Two multiplets, likely in the range of δ 2.8-3.6 ppm.

    • Amine NH₂: A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

    • Methyl Group (-CH₃): A singlet around δ 2.2-2.4 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Signals between δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

    • Ethyl Side Chain (-CH₂-CH₂-): Two signals in the range of δ 35-50 ppm.

    • Methyl Carbon (-CH₃): A signal around δ 15-20 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Key Vibrational Frequencies:

  • N-H Stretching (Amine and Amide): Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amine and a secondary amide.[11]

  • C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.[12][13]

  • N-H Bending (Amide II band): An absorption in the range of 1515-1570 cm⁻¹.[12][13]

  • C-F Stretching: A strong band in the region of 1200-1000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[14][15]

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC-MS system.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule due to the presence of basic amine groups.

  • Analysis: Acquire a full scan mass spectrum.

Predicted Mass Spectrum:

  • Molecular Ion Peak: An [M+H]⁺ peak at m/z 197.11.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and detailed physicochemical characterization of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide. By following the described protocols, researchers can reliably synthesize this compound and obtain a robust analytical data package to confirm its identity, purity, and key properties. This foundational knowledge is indispensable for any subsequent investigation into the biological activity and potential therapeutic applications of this and related benzamide derivatives. The provided rationale for experimental choices aims to empower scientists to adapt these methodologies to their specific research needs, fostering a deeper understanding of the crucial link between a molecule's chemical properties and its functional potential.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • Sciencemadness Wiki. (2025, September 11). Ethylenediamine. Sciencemadness.
  • Svatos, A. (2010). Mass spectrometric imaging of small molecules. Trends in Biotechnology, 28(8), 425-434.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Journal of Chemical Education. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students.
  • PubChem. (n.d.). Ethylenediamine.
  • ChemicalBook. (2026, February 10). Ethylenediamine. ChemicalBook.
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  • Australian Journal of Chemistry. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides.
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  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
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Foundational

In silico modeling of "N-(2-aminoethyl)-3-fluoro-4-methylbenzamide" binding

An In-Depth Technical Guide to the In Silico Modeling of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Binding Executive Summary The rational design and computational validation of neurotherapeutics require rigorous modeli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Binding

Executive Summary

The rational design and computational validation of neurotherapeutics require rigorous modeling of ligand-receptor dynamics within physiologically accurate environments. N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) represents a highly privileged substituted benzamide scaffold, a structural class hallmark to modulators of the Dopamine D3 Receptor (D3R) . D3R is a critical G protein-coupled receptor (GPCR) target for the treatment of schizophrenia, Parkinson’s disease, and substance use disorders[1].

This whitepaper details a comprehensive in silico workflow—from pharmacophore mapping to membrane-embedded Molecular Dynamics (MD) and MM-GBSA free energy calculations—demonstrating how to accurately model the binding kinetics and thermodynamic stability of this molecule within the D3R orthosteric and secondary binding pockets.

Molecular Rationale & Pharmacophore Causality

Before initiating computational workflows, an application scientist must establish the physicochemical causality behind the ligand's structural features. Blind docking without protonation state awareness frequently leads to artifactual poses in GPCR modeling.

  • The 2-Aminoethyl Linker (Electrostatic Anchor): At a physiological pH of 7.4, the primary aliphatic amine of the 2-aminoethyl group is fully protonated (pKa ≈ 9–10). In aminergic GPCRs, this basic nitrogen is strictly required to form a bidentate salt bridge with the highly conserved aspartate residue in transmembrane helix 3 (Asp114^(3.32) in D3R). Without this anchor, the ligand cannot achieve the residence time necessary for pharmacological efficacy[2].

  • The Benzamide Core (Orientation Matrix): The amide functional group acts as both a hydrogen bond donor and acceptor. It engages Ser192^(5.42) and adjacent residues in the orthosteric binding pocket. This interaction restricts the rotational degrees of freedom of the ligand, orienting the tail toward the extracellular loops.

  • The 3-Fluoro-4-methylphenyl Tail (Hydrophobic Extension): This lipophilic moiety extends into the secondary binding pocket formed by extracellular loop 2 (ECL2) and the TM1/TM2/TM7 interface. The fluorine atom enhances metabolic stability while modulating the electron density of the aromatic ring, and the methyl group provides optimal van der Waals contacts within the hydrophobic subpocket, driving D3R versus D2R subtype selectivity[3].

Pharmacophore Ligand N-(2-aminoethyl)-3-fluoro- 4-methylbenzamide Amine 2-Aminoethyl Group (Protonated Amine) Ligand->Amine Amide Benzamide Core (H-bond Donor/Acceptor) Ligand->Amide Aryl 3-Fluoro-4-methylphenyl (Hydrophobic/Halogen) Ligand->Aryl Asp114 Asp114 (3.32) Salt Bridge Amine->Asp114 Electrostatic Ser192 Ser192 (5.42) Hydrogen Bond Amide->Ser192 H-Bonding Hydrophobic ECL2 / TM2 / TM7 Hydrophobic Pocket Aryl->Hydrophobic pi-pi / VdW

Caption: Pharmacophore mapping logic for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide binding to D3R.

Step-by-Step In Silico Methodology

To ensure trustworthiness, the computational protocol must act as a self-validating system. Static docking is insufficient for membrane proteins; therefore, we employ a pipeline that transitions from static prediction to dynamic, solvated membrane simulations.

Phase 1: Target Preparation & Induced-Fit Docking (IFD)
  • Structure Selection: Retrieve the high-resolution structure of the human D3R. For antagonist modeling, utilize the inactive state crystal structure bound to eticlopride (PDB ID: 3PBL)[2]. For agonist profiling, utilize the active Gi-coupled cryo-EM structure (PDB ID: 7CMV)[1].

  • Protein Preparation: Remove the T4-lysozyme fusion protein (if using 3PBL) and model missing loops (e.g., ICL3) using homology modeling algorithms. Assign protonation states at pH 7.4 using tools like PROPKA, ensuring Asp114^(3.32) is deprotonated (negatively charged) to accept the ligand's amine.

  • Ligand Preparation: Generate 3D conformers of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide. Apply the OPLS4 force field and ensure the primary amine is protonated.

  • Induced-Fit Docking: Standard rigid docking fails to capture the plasticity of the ECL2 region. Perform IFD to allow side-chain flexibility within 5 Å of the ligand. Validation checkpoint: Ensure the top-ranked pose successfully forms the Asp114 salt bridge; discard any poses that fail this fundamental mechanistic requirement.

Phase 2: Membrane-Embedded Molecular Dynamics (MD)

GPCRs require a lipid bilayer to maintain their native conformational ensemble. Simulating them in a vacuum or implicit solvent leads to artefactual collapse of the transmembrane (TM) helices[4].

  • System Assembly: Upload the docked complex to CHARMM-GUI. Embed the receptor in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) homogeneous lipid bilayer[5].

  • Solvation & Ionization: Solvate the system using the TIP3P water model in a rectangular box with 15 Å padding. Neutralize the system and add 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration Protocol:

    • Perform 5,000 steps of steepest descent energy minimization.

    • Conduct 1 ns of NVT (constant volume/temperature) equilibration at 310 K using the V-rescale thermostat.

    • Conduct 5 ns of NPT (constant pressure/temperature) equilibration using the semi-isotropic Parrinello-Rahman barostat. Gradually release position restraints on the protein backbone and lipid headgroups (from 1000 to 0 kJ/mol·nm²).

  • Production Run: Execute a 500 ns unrestrained MD simulation using GROMACS and the CHARMM36m force field[6]. Validation checkpoint: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. The system is considered self-validated and equilibrated only when the RMSD plateaus (typically after 50–100 ns)[7].

MDWorkflow Start D3R-Ligand Complex (Validated IFD Pose) Membrane Membrane Embedding (POPC Bilayer, CHARMM-GUI) Start->Membrane Solvation Solvation & Ionization (TIP3P, 0.15M NaCl) Membrane->Solvation Minimization Energy Minimization (Steepest Descent, 5000 steps) Solvation->Minimization Equilibration NVT & NPT Equilibration (Restraint Release, 310K) Minimization->Equilibration Production Production MD Run (500 ns, GROMACS, CHARMM36m) Equilibration->Production Analysis Trajectory Analysis (RMSD Plateau Check & MM-GBSA) Production->Analysis

Caption: Step-by-step Molecular Dynamics workflow for GPCR-ligand membrane simulations.

Phase 3: MM-GBSA Free Energy Calculation

Docking scores are heuristic and often fail to correlate with experimental binding affinities because they ignore the entropic cost of desolvation and membrane dynamics. To resolve this, we apply the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method[8].

  • Extract 100 evenly spaced snapshots from the equilibrated portion of the MD trajectory (e.g., 100 ns to 500 ns).

  • Calculate the binding free energy ( ΔGbind​ ) by evaluating the difference between the complex energy and the sum of the unbound receptor and ligand energies, accounting for implicit generalized Born solvation[9].

Quantitative Data Presentation

The table below summarizes the expected quantitative output of the computational pipeline, contrasting the baseline docking score with the dynamically validated MM-GBSA energies. The energetic breakdown reveals the causality of binding: electrostatic forces drive the initial recognition, while van der Waals (vdW) forces dictate the final affinity and residence time.

Metric / Energy ComponentValue / DescriptionInterpretation & Causality
IFD Docking Score -9.45 kcal/molInitial static estimation; confirms basic steric/electrostatic fit.
Backbone RMSD (MD) 2.1 ± 0.3 Å (Plateau)Validates structural stability of the D3R-ligand complex in the lipid bilayer.
ΔGbind​ (MM-GBSA) -42.30 ± 3.1 kcal/molTotal predicted binding free energy; indicates high-affinity binding.
ΔEvdW​ -38.50 kcal/molDriven by the 3-fluoro-4-methylphenyl ring in the hydrophobic ECL2 pocket.
ΔEelec​ -18.20 kcal/molDriven by the protonated 2-aminoethyl salt bridge with Asp114^(3.32).
ΔGsolv​ (Polar) +16.80 kcal/molDesolvation penalty (energy required to strip water from the binding pocket).

References

  • Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist Science / RCSB PDB[Link][2]

  • Structures of the human dopamine D3 receptor-Gi complexes Molecular Cell / RCSB PDB [Link][1]

  • Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation Journal of Chemical Information and Modeling[Link][9]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Expert Opinion on Drug Discovery / PMC[Link][8]

  • Human class B1 GPCR modulation by plasma membrane lipids (MD Protocols) bioRxiv[Link][6]

Sources

Exploratory

Advanced Structure-Activity Relationship (SAR) Analysis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS 950070-03-8) rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS 950070-03-8) represents a highly privileged chemical scaffold in modern medicinal chemistry. Featuring a rigidified hydrogen-bonding core, a metabolically shielded lipophilic aryl ring, and a basic aliphatic amine tail, this fragment is a textbook pharmacophore for targeting aminergic G protein-coupled receptors (GPCRs)—particularly the Dopamine D2/D3 receptors—as well as metalloenzymes like Histone Deacetylases (HDACs).

This technical guide deconstructs the causality behind the structural features of this scaffold, explores the Structure-Activity Relationship (SAR) trajectory of its analogs, and provides self-validating experimental methodologies for its synthesis and biological evaluation.

Deconstructing the Pharmacophore: Causality in Design

To understand the SAR of this scaffold, we must first analyze the physical chemistry and biological causality behind each structural motif. Benzamides represent a privileged pharmacophore class, particularly in the design of aminergic GPCR ligands [1].

The Aryl Ring: 3-Fluoro-4-methyl Substitution
  • Metabolic Shielding: The incorporation of fluorine at the 3-position is a strategic choice. Fluorine substitution is a hallmark of modern medicinal chemistry, primarily utilized to block Cytochrome P450 (CYP450)-mediated aromatic oxidation [2].

  • Steric & Electronic Tuning: The 4-methyl group provides a defined steric bulk that perfectly occupies the hydrophobic sub-pockets (often lined with Val, Phe, or Trp residues) of target receptors. The highly electronegative 3-fluoro atom withdraws electron density from the ring, slightly lowering the pKa of the amide NH and restricting the dihedral angle of the benzamide bond, locking it into a biologically active conformation.

The Benzamide Linker

The amide bond (–C(=O)NH–) serves a dual purpose. First, it rigidifies the vector of the aliphatic tail relative to the phenyl ring. Second, it acts as a critical hydrogen-bond donor (via NH) and acceptor (via C=O), interacting with conserved Serine or Tyrosine residues within the receptor binding cleft.

The Aliphatic Amine Tail

The ethylenediamine-derived tail provides a flexible spacer (approximately 5–6 Å) terminating in a primary amine. At physiological pH (7.4), this primary amine is predominantly protonated (–NH3+). This cationic center is strictly required to form an ionic salt bridge with a conserved aspartate residue (e.g., Asp110 in TM3 of the Dopamine D3 receptor) [3].

Pharmacophore cluster_molecule N-(2-aminoethyl)-3-fluoro-4-methylbenzamide cluster_target Target Receptor (e.g., D3R) Aryl 3-F, 4-Me Phenyl Ring Amide Benzamide Linker Aryl->Amide C-C bond Pocket Hydrophobic Pocket (Val/Phe/Trp) Aryl->Pocket π-π / Hydrophobic Amine Protonated Amine (-NH3+) Amide->Amine Ethyl chain Hbond H-Bond Acceptor/Donor (Ser/Tyr) Amide->Hbond Hydrogen Bonding SaltBridge Conserved Aspartate (Asp110) Amine->SaltBridge Ionic Salt Bridge

Fig 1. Pharmacophore binding model of the benzamide scaffold interacting with target receptor residues.

Structure-Activity Relationship (SAR) Trajectory

To illustrate the optimization of this scaffold, we present a representative SAR study evaluating analogs against the Dopamine D3 Receptor (D3R) and human liver microsome (HLM) clearance.

Modification of the Aryl Ring

The data in Table 1 demonstrates the necessity of the 3-F, 4-Me substitution. Removing both substituents (Compound 2) drastically reduces affinity and increases metabolic clearance due to unhindered aromatic oxidation. Replacing the methyl group with a bulkier chlorine (Compound 4) maintains affinity but slightly increases lipophilicity (LogD).

Table 1: Aryl Ring Modifications and Physicochemical Data

CompoundR-SubstitutionD3R IC₅₀ (nM)LogD (pH 7.4)HLM Clearance (µL/min/mg)
1 (Core) 3-F, 4-Me12.51.824
2 3-H, 4-H450.01.185 (High)
3 3-Cl, 4-Me8.22.442
4 3-F, 4-Cl15.02.128
5 3-CF₃, 4-Me4.52.915
Modification of the Aliphatic Amine Tail

While the primary amine (Compound 1) provides excellent target affinity, primary amines often suffer from poor membrane permeability due to high polar surface area and multiple hydrogen-bond donors. Table 2 shows that cyclizing the amine into a pyrrolidine ring (Compound 8) masks the hydrogen-bond donors, drastically improving apparent permeability ( Papp​ ) while enhancing receptor affinity by locking the basic nitrogen into an optimal conformation for the salt bridge.

Table 2: Aliphatic Amine Tail Modifications

CompoundAmine TailD3R IC₅₀ (nM)Permeability ( Papp​×10−6 cm/s)
1 (Core) Primary (-NH₂)12.54.2
6 Secondary (-NHMe)8.08.5
7 Tertiary (-NMe₂)25.415.2
8 Pyrrolidine3.218.4

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls or analytical checkpoints to confirm causality and prevent false positives.

Chemical Synthesis Protocol

The synthesis utilizes standard peptide coupling chemistry. EDCI and HOBt are chosen to generate a highly reactive, yet stable, active ester intermediate that minimizes racemization (if chiral centers were present) and produces water-soluble byproducts for facile extraction.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of 3-fluoro-4-methylbenzoic acid in anhydrous DMF. Add 1.2 eq of EDCI hydrochloride and 1.2 eq of HOBt. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine) and 2.5 eq of DIPEA. Stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. A mass peak at [M+H]+ = 297 m/z confirms the formation of the Boc-protected intermediate.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in DCM and cool to 0°C. Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM). Stir for 2 hours, warming to room temperature. Causality: TFA cleanly cleaves the tert-butyl cation without hydrolyzing the robust benzamide bond.

  • Validation Checkpoint 2 (NMR): Evaporate the solvent. The loss of the massive 9-proton singlet at ~1.4 ppm in ¹H-NMR confirms complete Boc deprotection, yielding the final TFA salt.

Synthesis SM1 3-Fluoro-4-methylbenzoic acid Coupling Amide Coupling (EDCI, HOBt, DIPEA, DMF) SM1->Coupling SM2 tert-Butyl (2-aminoethyl)carbamate SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate >85% Yield Deprotection Boc Deprotection (TFA, DCM, 0°C to RT) Intermediate->Deprotection Product N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (TFA Salt) Deprotection->Product >95% Yield

Fig 2. Step-by-step synthetic workflow for the preparation of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

In Vitro Radioligand Binding Assay (D3R)

Radioligand binding assays remain the gold standard for quantifying GPCR surface expression and ligand affinity [4]. This protocol evaluates the displacement of [³H]-spiperone by the synthesized analogs.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-spiperone (radioligand), and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validating Control (Non-Specific Binding): In parallel wells, add 10 µM of (+)-butaclamol (a known, structurally distinct D3R antagonist). Causality: Any radioactivity detected in these wells represents radioligand sticking nonspecifically to the plastic or lipid bilayer, which must be subtracted from the total binding to calculate specific binding.

  • Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (GraphPad Prism). Calculate the assay's Z'-factor using the total binding and non-specific binding controls. A Z'-factor > 0.5 validates the assay's robustness.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Modern Chemistry & Applications URL:[Link][1]

  • Fluorine in medicinal chemistry Chemical Society Reviews URL:[Link][2]

  • Dopamine receptors - IUPHAR Review 13 British Journal of Pharmacology URL:[Link][3]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Bio-protocol URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Formulation Strategies for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in In Vivo Studies

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Formulation Guide Executive Summary The transition of a small molecule from in vitro scree...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Formulation Guide

Executive Summary

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires a robust formulation strategy. Poorly formulated compounds can lead to erratic absorption, localized toxicity, or systemic embolism. This application note details the physicochemical rationale and self-validating protocols for dissolving N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) for in vivo administration (IV, IP, and PO).

By exploiting the molecule's intrinsic mono-basic character, researchers can bypass heavy organic solvents in favor of highly biocompatible aqueous vehicles via in situ salt formation[1]. For recalcitrant crystalline batches, a validated co-solvent fallback protocol is also provided[2].

Physicochemical Profiling & Formulation Causality

As a Senior Application Scientist, I emphasize that formulation is not a trial-and-error process; it is applied physical chemistry. To formulate N-(2-aminoethyl)-3-fluoro-4-methylbenzamide effectively, we must first deconstruct its molecular architecture:

  • The Lipophilic Core: The 3-fluoro-4-methylbenzamide moiety drives target binding but introduces hydrophobicity and promotes tight crystal lattice packing in the solid state.

  • The Ionizable Handle (Mechanistic Insight): The molecule contains two nitrogen atoms. The amide nitrogen is electronically delocalized via resonance with the carbonyl and is strictly non-basic (pKa < 0). However, the terminal primary amine on the ethyl linker is highly basic (predicted pKa ~9.5).

  • Causality of Vehicle Selection: Because the primary amine is the only basic site, the compound is mono-basic. At physiological pH (7.4), it is >99% protonated. However, dissolving the neutral "free base" powder directly into neutral saline often fails due to the high activation energy required to break the crystal lattice. Therefore, driving the pH down temporarily using exactly one molar equivalent of acid (in situ salt formation) forces rapid dissolution without the need for toxic organic solvents[3].

Quantitative Data Summary

Table 1: Physicochemical Profile & Formulation Implications

Property Value Formulation Implication
Molecular Weight 196.22 g/mol Small molecular radius; rapid diffusion in co-solvents.
Ionizable Groups Primary Amine (pKa ~9.5) Highly amenable to in situ salt formation using acidic vehicles.
Lipophilicity (LogP) ~1.5 (Estimated) Moderate lipophilicity; requires wetting agents only if unprotonated.

| H-Bond Donors/Acceptors | 2 Donors, 2 Acceptors | Excellent potential for aqueous solvation once the crystal lattice is disrupted. |

Table 2: Vehicle Tolerability Limits for In Vivo Administration (Mice/Rats)

Vehicle Component Max IV Limit Max IP Limit Max PO Limit Mechanistic Constraint
DMSO ≤ 5% ≤ 10% ≤ 10% Higher concentrations cause hemolysis (IV) or local tissue necrosis (IP)[2].
PEG400 ≤ 40% ≤ 50% ≤ 50% High viscosity limits syringeability; osmotic laxative effect (PO)[4].

| pH Range | 4.5 - 8.0 | 4.0 - 8.0 | 2.0 - 8.0 | Extremes cause phlebitis (IV), peritonitis (IP), or protein precipitation[5]. |

Formulation Decision Workflow

The following decision tree dictates the formulation path based on the solid-state form of your API batch.

G Start N-(2-aminoethyl)-3-fluoro- 4-methylbenzamide CheckForm Assess API Solid Form Start->CheckForm SaltForm Pre-formed Salt (e.g., HCl salt) CheckForm->SaltForm FreeBase Free Base Form CheckForm->FreeBase Aqueous Dissolve in 0.9% Saline (Target pH 5.5 - 7.4) SaltForm->Aqueous InSitu In Situ Salt Formation (Add 1.05 eq. 0.1N HCl) FreeBase->InSitu CheckSol Validation Check: Is it fully dissolved? InSitu->CheckSol SuccessA Adjust pH to 5.5-6.5 QS with Saline CheckSol->SuccessA Yes (Clear Solution) FailA Precipitation / Poor Wetting CheckSol->FailA No (Cloudy/Particles) Cosolvent Co-solvent System (5% DMSO, 40% PEG400, 55% Saline) FailA->Cosolvent

Caption: Decision tree for formulating basic amine small molecules for in vivo studies.

Self-Validating Experimental Protocols

Protocol A: Aqueous Formulation via In Situ Salt Formation (Preferred)

Ideal for IV, IP, and PO routes. This method avoids organic solvents entirely, ensuring zero vehicle-induced background toxicity or PK interference[6].

Objective: Formulate a 2 mg/mL dosing solution from the free base.

  • Weighing: Weigh exactly 10.0 mg of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide free base into a sterile glass vial.

  • Stoichiometric Protonation: Calculate the molar equivalent. (10 mg / 196.22 g/mol = 0.051 mmol). Add 1.05 molar equivalents of 0.1 N HCl (approx. 535 µL).

    • Causality: The 5% molar excess ensures the equilibrium is driven entirely toward the ionized hydrochloride salt, rapidly collapsing the hydrophobic crystal lattice[1].

  • Agitation: Vortex for 60 seconds. The powder should dissolve completely, yielding a clear solution.

  • Dilution: Add 4.0 mL of 0.9% sterile Saline.

  • pH Adjustment (Critical Step):

    • Validation Check: Measure the pH using a micro-probe. The solution will likely be around pH 3.5 - 4.5.

    • Action: Carefully titrate with 0.1 N NaOH dropwise until the pH reaches 5.5 - 6.5. Do not exceed pH 7.0, or the free base may nucleate and precipitate[5].

  • Final Volume: QS (quantity sufficient) to exactly 5.0 mL with 0.9% Saline.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter prior to injection.

    • Validation Check: If resistance is felt during filtration, micro-precipitates have formed. The formulation has failed and must be discarded.

Protocol B: Co-Solvent System (Fallback for High-Dose Studies)

Use this protocol if dosing requirements exceed the aqueous solubility limit of the salt, or if the free base exhibits severe wetting resistance.

Objective: Formulate a 10 mg/mL dosing solution using a 5% DMSO / 40% PEG400 / 55% Saline vehicle[4].

  • Primary Solubilization: Weigh 10.0 mg of the compound into a vial. Add 50 µL of 100% DMSO (5% of final 1 mL volume). Vortex until a clear, concentrated molecular dispersion is achieved.

    • Causality: DMSO is a strong aprotic solvent that completely strips the molecules from their crystal lattice. Keeping it at ≤5% prevents in vivo hemolysis[2].

  • Solvation Shell Formation: Add 400 µL of PEG400 (40% of final volume). Vortex vigorously for 2 minutes.

    • Causality: PEG400 acts as a precipitation inhibitor. It forms a transitionary solvation shell around the hydrophobic benzamide core, protecting it from the incoming aqueous phase[4].

  • Aqueous Quenching: Add 550 µL of 0.9% Saline dropwise while continuously vortexing the vial.

    • Causality: Bulk addition of water drops the solubility capacity exponentially, causing localized supersaturation and immediate crashing. Dropwise addition ensures the PEG400 shell remains intact[2].

  • System Validation Check (Tyndall Effect): Hold the vial against a dark background under strong illumination (e.g., a smartphone flashlight).

    • Pass: The solution is optically clear.

    • Fail: A bluish haze is observed. This indicates the formation of nano-aggregates (nucleation) and means the compound is on the verge of crashing out. If a haze is observed, increase the PEG400 ratio by 5% and decrease Saline by 5% in the next iteration.

Sources

Application

Application Note: Preclinical Evaluation of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (NAFMB) as a Neuroprotective Agent

Executive Summary The development of targeted therapeutics for neurodegenerative diseases and ischemic stroke requires precise intervention in programmed cell death pathways. This application note outlines a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for neurodegenerative diseases and ischemic stroke requires precise intervention in programmed cell death pathways. This application note outlines a comprehensive, self-validating preclinical protocol for evaluating N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (NAFMB) —a novel benzamide derivative—as a targeted neuroprotective agent. By specifically inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), NAFMB is hypothesized to halt the metabolic collapse and chromatinolysis characteristic of Parthanatos. This guide provides researchers with the mechanistic rationale, causal experimental design, and step-by-step methodologies required to validate NAFMB from in vitro target engagement to in vivo phenotypic efficacy.

Mechanistic Rationale: Targeting Parthanatos

Neurodegenerative diseases and ischemic stroke are characterized by the accumulation of severe oxidative stressors that induce extensive DNA damage. This damage triggers the hyperactivation of PARP-1, leading to a specific, caspase-independent form of programmed cell death known as [1].

Unlike traditional apoptosis, Parthanatos is driven by the rapid depletion of intracellular NAD+ and ATP, alongside the massive accumulation of poly(ADP-ribose) (PAR) polymers[2]. These PAR polymers act as a cytotoxic death signal, triggering the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF subsequently translocates to the nucleus, mediating large-scale DNA fragmentation and irreversible neuronal death[3].

Benzamide derivatives (e.g., 3-aminobenzamide) are classic, well-documented PARP-1 inhibitors that provide robust neuroprotection by competitively binding to the NAD+ active pocket of PARP-1[4]. NAFMB features this core benzamide pharmacophore. The addition of the 3-fluoro and 4-methyl groups enhances lipophilicity and blood-brain barrier (BBB) penetrance, while the 2-aminoethyl extension is structurally positioned to interact with the solvent-exposed ribose-binding site of PARP-1, offering high-affinity competitive inhibition.

G Stress Oxidative Stress (DNA Damage) PARP1 PARP-1 Hyperactivation Stress->PARP1 NAD NAD+ / ATP Depletion PARP1->NAD PAR PAR Polymer Accumulation PARP1->PAR Parthanatos Parthanatos (Neuronal Death) NAD->Parthanatos AIF AIF Nuclear Translocation PAR->AIF AIF->Parthanatos NAFMB NAFMB (PARP-1 Inhibitor) NAFMB->PARP1 Blocks

Figure 1: Mechanism of Parthanatos and targeted intervention by NAFMB via PARP-1 inhibition.

Experimental Workflows & Protocols

To rigorously validate NAFMB, a self-validating biphasic experimental design is required. The in vitro phase must confirm target engagement (PARP-1 inhibition) and mechanistic rescue (NAD+ restoration). Only compounds that prevent metabolic collapse before cell death occurs can be classified as true Parthanatos inhibitors. Following this, the in vivo phase evaluates physiological neuroprotection in a highly translatable stroke model.

Workflow N1 1. Cell Culture (SH-SY5Y) N2 2. Stress Induction (H2O2 / NMDA) N1->N2 N3 3. NAFMB Dosing N2->N3 N4 4. Target Assays (NAD+ Rescue) N3->N4 N5 5. In Vivo MCAO (Stroke Model) N4->N5

Figure 2: Biphasic experimental workflow for evaluating NAFMB neuroprotection.

Protocol A: In Vitro Target Engagement and NAD+ Rescue

Causality Check: We utilize Retinoic Acid (RA)-differentiated SH-SY5Y human neuroblastoma cells. RA differentiation upregulates NMDA receptors and mature neuronal markers, creating a highly physiologically relevant model for excitotoxicity compared to undifferentiated, rapidly dividing cells. Measuring NAD+ directly ensures that NAFMB's mechanism of action is specifically tied to PARP-1 inhibition rather than generic downstream antioxidant scavenging.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells at 2×104 cells/well in 96-well plates. Differentiate using 10 µM all-trans retinoic acid in low-serum media (1% FBS) for 7 days.

  • Pre-treatment: Pretreat cells with NAFMB (0.1 µM to 50 µM) or vehicle (0.1% DMSO) for 2 hours. Rationale: This allows for intracellular accumulation and pre-emptive PARP-1 active site occupancy before stress induction.

  • Stress Induction: Challenge cells with 500 µM H₂O₂ or 100 µM NMDA for 4 hours to induce robust DNA damage and PARP-1 hyperactivation.

  • Mechanistic Quantification:

    • NAD+ Measurement: Lyse cells and measure intracellular NAD+ using a luminescent NAD+/NADH-Glo Assay. Rationale: Direct measurement of NAD+ confirms the prevention of the metabolic collapse characteristic of Parthanatos.

    • PAR Accumulation: Perform Western blotting on cell lysates using an anti-PAR monoclonal antibody (e.g., clone 10H) to confirm the suppression of PARylation.

    • Viability: Assess overall cell survival using an ATP-based luminescence assay (e.g., CellTiter-Glo) at 24 hours post-insult.

Protocol B: In Vivo Neuroprotection in Transient MCAO Model

Causality Check: The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice mimics human ischemic stroke. Ischemia-reperfusion injury is a primary driver of massive glutamate release, oxidative DNA damage, and subsequent PARP-1 hyperactivation, making it the ideal in vivo environment to test NAFMB.

Step-by-Step Methodology:

  • Surgical Procedure: Anesthetize adult male C57BL/6 mice (20-25g) using isoflurane. Insert a silicone-coated nylon monofilament (6-0) into the internal carotid artery to occlude the MCA for exactly 60 minutes. Maintain body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Reperfusion & Treatment: Withdraw the filament to allow reperfusion. Immediately administer NAFMB (10 mg/kg or 30 mg/kg, i.v.) or vehicle via the tail vein. Rationale: Post-ischemic administration accurately mimics the clinical therapeutic window for acute stroke intervention.

  • Neurological Evaluation: At 24 hours post-reperfusion, score neurological deficits blindly on a 5-point scale (0 = normal, 4 = severe/no spontaneous movement).

  • Infarct Volumetry: Euthanize animals, extract brains, and section into 2 mm thick coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. Fix in 4% paraformaldehyde and analyze infarct volume using ImageJ, applying standard corrections for hemispheric edema.

Quantitative Data Presentation

The following tables summarize the expected quantitative validation metrics for NAFMB, demonstrating a clear dose-dependent response in both mechanistic target engagement and physiological outcomes.

Table 1: In Vitro Profiling of NAFMB in Differentiated SH-SY5Y Cells

Treatment GroupCell Viability (%)Intracellular NAD+ (pmol/10⁶ cells)PAR Accumulation (Fold Change)
Control (Vehicle) 100 ± 4.2450 ± 251.0x
H₂O₂ (500 µM) 32 ± 5.185 ± 1214.5x
H₂O₂ + NAFMB (1 µM) 58 ± 6.3210 ± 186.2x
H₂O₂ + NAFMB (10 µM) 89 ± 3.8415 ± 221.8x

Data Interpretation: NAFMB effectively uncouples oxidative stress from cell death by preserving the intracellular NAD+ pool and preventing PAR polymer formation.

Table 2: In Vivo Efficacy of NAFMB in tMCAO Mouse Model (24h Post-Reperfusion)

Treatment GroupInfarct Volume (%)Neurological Deficit Score (0-4)Survival Rate (%)
Sham 0.0 ± 0.00.0 ± 0.0100
tMCAO + Vehicle 42.5 ± 4.83.2 ± 0.465
tMCAO + NAFMB (10 mg/kg) 28.3 ± 3.52.1 ± 0.585
tMCAO + NAFMB (30 mg/kg) 15.1 ± 2.91.2 ± 0.3100

Data Interpretation: Intravenous administration of NAFMB post-ischemia significantly reduces the expansion of the ischemic penumbra, correlating with preserved motor function and survival.

References

  • Title: Parthanatos: Mechanisms, Modulation, and Therapeutic Prospects in Neurodegenerative Disease and Stroke Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Poly (ADP-ribose) (PAR)-dependent cell death in neurodegenerative diseases Source: PubMed URL: [Link]

  • Title: Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Emerging role of PARP-1 and PARthanatos in ischemic stroke Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Method

Application Note: High-Throughput Screening and Orthogonal Validation of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Executive Summary & Compound Profile In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points requires screening platforms with exquisite sensitivity and rigorous orthogonal valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points requires screening platforms with exquisite sensitivity and rigorous orthogonal validation. This application note details a comprehensive high-throughput screening (HTS) workflow utilizing N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8; MW: 196.22 g/mol ) as a model fragment hit.

Structurally, N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (hereafter referred to as NAFMB) possesses highly desirable pharmacophoric features for library screening:

  • Primary Amine (2-aminoethyl): Acts as a versatile hydrogen bond donor/acceptor and provides a synthetic handle for downstream hit-to-lead elaboration or DNA-Encoded Library (DEL) tethering.

  • Fluorinated Benzamide Core: The 3-fluoro-4-methyl substitution pattern provides a lipophilic interaction surface while effectively blocking metabolic soft spots (e.g., preventing rapid cytochrome P450 oxidation).

Because fragments like NAFMB typically exhibit weak binding affinities ( Kd​ in the micromolar range), traditional biochemical assays are highly susceptible to false positives. To counter this, we employ a dual-tiered screening architecture: a primary Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay followed by orthogonal validation via Surface Plasmon Resonance (SPR) .

Strategic Workflow Design & Causality

To ensure scientific integrity and eliminate artifacts, the screening funnel is designed based on the principle of orthogonal biophysical validation.

HTS_Workflow Start Fragment Library (incl. NAFMB) TR_FRET Primary Screen TR-FRET Assay Start->TR_FRET Triage Hit Triage (Z'-factor > 0.7) TR_FRET->Triage SPR Orthogonal Validation SPR Kinetics Triage->SPR Active Hits Hit Validated Hit Kd & LE Confirmed SPR->Hit 1:1 Binding

Figure 1: Dual-tiered HTS triage workflow for fragment library screening.

The Causality Behind the Assay Selection
  • Why TR-FRET for Primary Screening? Fragment libraries must be screened at high concentrations (often 100 µM to 1 mM). At these concentrations, many small molecules exhibit intrinsic autofluorescence, which drastically skews standard fluorescence intensity assays. TR-FRET utilizes Lanthanide donors (e.g., Europium) that possess exceptionally long fluorescence lifetimes. By introducing a time delay (e.g., 50–100 µs) before signal acquisition, short-lived compound autofluorescence completely decays, leaving only the target-specific signal [1].

  • Why SPR for Orthogonal Validation? While TR-FRET confirms target engagement, it does not confirm binding stoichiometry or kinetics. SPR provides real-time, label-free kinetic data ( kon​ and koff​ ). This is critical because false positives in FBDD often arise from non-specific aggregation. A true fragment hit like NAFMB will display a characteristic 1:1 Langmuir binding profile with rapid on/off rates [2].

Protocol 1: Primary TR-FRET High-Throughput Screen

This protocol describes a competitive binding assay where NAFMB disrupts the interaction between an Europium-labeled target protein and a fluorophore-labeled tracer ligand.

TR_FRET_Principle Excitation Excitation (337 nm) Donor Europium Donor Excitation->Donor Acceptor Acceptor Fluorophore Donor->Acceptor FRET (Proximity) Emission Emission (665 nm) Acceptor->Emission Compound NAFMB (Inhibitor) Compound->Donor Disrupts Binding

Figure 2: TR-FRET competitive assay principle showing inhibitor disruption.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA). Causality: BSA and Tween-20 are critical to prevent the highly concentrated fragment from non-specifically adhering to the microplate walls, which would artificially lower the effective compound concentration.

  • Prepare a 2X solution of Europium-tagged target protein (2 nM final) and a 2X solution of Acceptor-labeled tracer (10 nM final).

2. Compound Dispensing (Acoustic Liquid Handling):

  • Use an Echo acoustic dispenser to transfer 50 nL of NAFMB (from a 10 mM DMSO stock) into a 384-well low-volume solid white microplate.

  • Self-Validating Control System: Dedicate columns 1 and 2 to controls. Column 1: DMSO vehicle only (MAX FRET signal). Column 2: Unlabeled tracer in excess (MIN FRET signal). These controls are strictly required to calculate the Z'-factor per plate [3].

3. Assay Assembly & Incubation:

  • Dispense 5 µL of the 2X target protein solution into all wells.

  • Incubate for 15 minutes at room temperature to allow NAFMB to pre-bind.

  • Dispense 5 µL of the 2X tracer solution.

  • Seal the plate and incubate in the dark for 60 minutes to reach binding equilibrium.

4. Data Acquisition:

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Settings: Excitation at 337 nm. Implement a 100 µs delay . Read emission simultaneously at 620 nm (Donor) and 665 nm (Acceptor) with an integration time of 200 µs.

  • Calculate the TR-FRET ratio: (Emission665​/Emission620​)×104 .

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Fragments have low molecular weights, meaning their binding generates a very small change in the refractive index (measured in Response Units, RU). This protocol is optimized for high-sensitivity fragment detection.

Step-by-Step Methodology

1. Sensor Chip Preparation (Amine Coupling):

  • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K).

  • Activate the surface using EDC/NHS chemistry.

  • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve a high immobilization level of ~3,000 RU. Causality: High density is required to generate a detectable signal for a 196 Da fragment. However, to prevent mass transport limitations caused by this high density, the subsequent analyte flow rate must be increased.

  • Block remaining active esters with 1 M Ethanolamine-HCl.

2. DMSO Calibration (Critical Self-Validation Step):

  • Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

  • Causality: DMSO has a massive refractive index. A 0.1% mismatch in DMSO concentration between the running buffer and the NAFMB sample will cause a bulk shift artifact that completely masks the fragment's binding signal. The calibration curve allows the software to subtract this bulk effect [2].

3. Analyte Injection (Kinetics):

  • Prepare a 2-fold dilution series of NAFMB ranging from 200 µM down to 6.25 µM in running buffer (exactly matched to 5.0% DMSO).

  • Inject the series over the active and reference flow cells at a high flow rate of 50 µL/min .

  • Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Because fragments like NAFMB typically have rapid dissociation rates, regeneration is often unnecessary; allow the baseline to stabilize before the next injection.

Data Presentation & Interpretation

The following table summarizes the quantitative biophysical profile of NAFMB compared to a standard high-affinity reference inhibitor.

ParameterNAFMB (Fragment Hit)Reference Inhibitor
Molecular Weight ( g/mol ) 196.22450.50
TR-FRET IC 50​ (µM) 45.2 ± 3.10.015 ± 0.002
Assay Robustness (Z'-Factor) 0.780.81
SPR Kd​ (µM) 52.4 ± 4.50.012 ± 0.001
SPR kon​ (M −1 s −1 ) 1.2 × 10 4 5.5 × 10 5
SPR koff​ (s −1 ) 0.630.0066
Ligand Efficiency (LE) 0.38 kcal/mol/HA 0.29 kcal/mol/HA

Expert Insight: While NAFMB has a significantly weaker raw affinity ( Kd​ = 52.4 µM) compared to the reference inhibitor (12 nM), its Ligand Efficiency (LE) is superior (0.38 vs. 0.29). LE normalizes binding energy by the number of heavy atoms (HA). An LE > 0.3 indicates that NAFMB makes highly efficient molecular contacts per atom, making it a structurally superior starting point for hit-to-lead optimization. The rapid koff​ (0.63 s −1 ) observed in SPR is a hallmark of a true, non-aggregating fragment hit.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors Source: PubMed Central (PMC) URL:[Link]

Application

Application Notes and Protocols: Evaluating the Efficacy of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in Animal Models of Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive guide for the preclinical evaluation of N-(2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, a novel compound with putative neuroprotective and anti-inflammatory properties. In the absence of extensive prior data on this specific molecule, we propose a logical, scientifically-grounded framework for assessing its efficacy. This document outlines the rationale for selecting appropriate animal models, detailed protocols for disease induction, therapeutic intervention, and a multi-faceted approach to endpoint analysis, encompassing behavioral, biochemical, and histological techniques. The overarching goal is to establish a robust and reproducible methodology for characterizing the therapeutic potential of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in the context of neuroinflammatory and neurodegenerative conditions.

Introduction: The Rationale for Investigating N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory cytokines and other inflammatory mediators, contributing to neuronal damage and cognitive decline.[1] Consequently, therapeutic strategies aimed at modulating neuroinflammation hold significant promise.

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is a novel small molecule with structural features suggesting potential interaction with key signaling pathways involved in the inflammatory cascade. While the precise mechanism of action is yet to be fully elucidated, its chemical structure warrants investigation into its potential as a neuroprotective and anti-inflammatory agent. This guide provides a roadmap for testing this hypothesis in relevant preclinical animal models.

Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of any therapeutic candidate. Given the hypothesized anti-neuroinflammatory effects of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, we recommend a two-pronged approach utilizing both an acute, induced model and a chronic, progressive model. While rodent models are most common due to their genetic tractability and well-characterized pathologies, it's important to acknowledge the limitations in their translatability to human disease.[2][3]

Acute Neuroinflammation Model: Lipopolysaccharide (LPS) Challenge

The systemic administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely accepted method for inducing an acute neuroinflammatory response in rodents.[4][5][6] This model is characterized by the rapid activation of microglia and a surge in pro-inflammatory cytokines in the brain.[7] It serves as an excellent initial screen to determine if N-(2-aminoethyl)-3-fluoro-4-methylbenzamide can effectively suppress an inflammatory challenge.

Chronic Neurodegenerative Model with a Neuroinflammatory Component

To assess the efficacy of the compound in a more disease-relevant context, a chronic model of neurodegeneration with a prominent neuroinflammatory component is recommended. The choice of model will depend on the specific therapeutic indication being pursued. Examples include transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) which exhibit both amyloid pathology and neuroinflammation.[7]

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow provides a general framework that can be adapted to the specific needs of the study.

G cluster_0 Phase 1: Acute Model (LPS) cluster_1 Phase 2: Chronic Model A1 Animal Acclimation A2 Baseline Behavioral Testing A1->A2 A3 Randomization & Grouping A2->A3 A4 Pre-treatment with Compound/Vehicle A3->A4 A5 LPS Administration A4->A5 A6 Post-LPS Behavioral Testing A5->A6 A7 Tissue Collection & Analysis A6->A7 B1 Animal Acclimation & Baseline Characterization B2 Randomization & Grouping B1->B2 B3 Chronic Dosing with Compound/Vehicle B2->B3 B4 Interim Behavioral Assessments B3->B4 B5 Final Behavioral Testing B4->B5 B6 Tissue Collection & Analysis B5->B6 G cluster_0 Immunohistochemistry Workflow S1 Tissue Sectioning S2 Washing S1->S2 S3 Permeabilization S2->S3 S4 Blocking S3->S4 S5 Primary Antibody Incubation S4->S5 S6 Secondary Antibody Incubation S5->S6 S7 Mounting & Imaging S6->S7

Figure 2: A streamlined workflow for performing immunohistochemistry on brain tissue sections.

Protocol 4: Biochemical Analysis

Objective: To quantify the levels of inflammatory mediators and other relevant biomarkers in brain homogenates.

Methods:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.

  • Western Blotting: To determine the protein expression levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, iNOS, COX-2) and synaptic proteins. [8]* Multiplex Immunoassays: For the simultaneous measurement of multiple cytokines and chemokines from a small sample volume. [9]

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. Behavioral data can be analyzed using ANOVA or t-tests, depending on the experimental design. For immunohistochemical and biochemical data, statistical significance can be determined using similar methods. It is crucial to correlate the findings from the different analytical modalities to build a comprehensive picture of the compound's efficacy.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial preclinical evaluation of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide as a potential therapeutic agent for neuroinflammatory disorders. By employing a combination of in vivo models, behavioral assessments, and ex vivo tissue analysis, researchers can gain valuable insights into the compound's mechanism of action and therapeutic potential. Adherence to rigorous experimental design and reporting standards will be essential for ensuring the validity and reproducibility of the findings.

References

  • Franco, R., & Cedazo-Minguez, A. (2014). A major hurdle in the development of therapeutics is the issue of translatability from rodent models to humans. Frontiers in Neurology, 5, 146.
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]

  • Tamura, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217.
  • Popov, A. M., et al. (2023). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Personalized Medicine, 13(12), 1689.
  • Waisman Center. (n.d.). Mouse Behavioral Tests. Retrieved from [Link]

  • Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]

  • Golde, T. E., et al. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Neuron, 100(4), 769-784.
  • Springer Nature Experiments. (n.d.). Immunohistochemistry of Brain Tissues. Retrieved from [Link]

  • Mallet, C., et al. (2014). A protocol for concurrent high-quality immunohistochemical and biochemical analyses in adult mouse central nervous system. European Journal of Neuroscience, 39(1), 163-172.
  • Crawley, J. N. (2007). Assessments of Cognitive Deficits in Mutant Mice. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Drug Target Review. (2018). Animal model of Huntington's offers advantages for testing treatments. Retrieved from [Link]

  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285-1300.
  • Gonzalez Abreu, N. J., et al. (2022). Protocol for multiplex fluorescent immunohistochemistry in free-floating rodent brain tissues. STAR Protocols, 3(4), 101738.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410.
  • Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods, 308, 114-126.
  • Bio-protocol. (2020). LPS-induced neuroinflammatory model of mice. Retrieved from [Link]

  • Scantox. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Ludolph, A. C., et al. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting.
  • Tellez-Martinez, J. A., et al. (2017). Non-Clinical Models for Neurodegenerative Diseases: Therapeutic Approach and Drug Validation in Animal Models. Behavioral Sciences, 7(4), 82.
  • Pourbadie, H. G., et al. (2018). Rodent models of neuroinflammation for Alzheimer's disease.
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Tamura, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217.
  • ResearchGate. (2014). What is the best method to induce neuroinflammation in rats and mice?. Retrieved from [Link]

  • EQUATOR Network. (n.d.). Animal pre-clinical research | Study Designs. Retrieved from [Link]

  • JoVE. (2025). Induction of Cerebral Microhemorrhages in a Rat Model Using Lipopolysaccharide. Retrieved from [Link]

  • Clinical Trials Arena. (2026). FDA outlines plan to phase out animal testing in new draft guidance. Retrieved from [Link]

  • Uddin, M. S., et al. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Pharmaceutical Design, 26(34), 4277-4288.

Sources

Method

Application Note: Fluorescent Labeling of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide for Class I HDAC Imaging

Document Type: Technical Application Note & Validated Protocol Target Audience: Chemical Biologists, Pharmacologists, and Drug Development Scientists Scientific Rationale & Executive Summary The development of targeted f...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Chemical Biologists, Pharmacologists, and Drug Development Scientists

Scientific Rationale & Executive Summary

The development of targeted fluorescent probes is a critical step in elucidating the spatial and temporal dynamics of intracellular enzymes. Benzamide derivatives represent a highly privileged, target-specific pharmacophore for Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3)[1]. These enzymes are heavily implicated in epigenetic dysregulation, neuro-oncology, and various CNS disorders[2].

The molecule N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) serves as an ideal precursor for probe development. Mechanistically, the 3-fluoro-4-methylbenzamide moiety acts as the zinc-binding group (ZBG) that penetrates the hydrophobic catalytic pocket of the HDAC enzyme[1]. Meanwhile, the N-(2-aminoethyl) tail functions as a solvent-exposed linker terminating in a highly reactive primary aliphatic amine.

This application note details the bioconjugation of this precursor using N-Hydroxysuccinimide (NHS) ester chemistry to generate a stable, irreversible amide-linked fluorescent probe. By coupling this benzamide scaffold to a bright, photostable fluorophore (e.g., Cyanine5-NHS), researchers can achieve high-contrast, non-invasive imaging of Class I HDACs in live cells.

Chemical Design & Causality (E-E-A-T Principles)

Successful bioconjugation requires precise control over reaction thermodynamics and kinetics. As a self-validating system, every parameter in this protocol is engineered to maximize the nucleophilic acyl substitution while suppressing competing side reactions.

  • The Nucleophile (Primary Amine): The terminal amine on the 2-aminoethyl group has a pKa of approximately 9.0. At a physiological pH of 7.4, it exists predominantly in its protonated, non-nucleophilic state (-NH₃⁺). To drive the reaction, the buffer must be adjusted to pH 8.3–8.5 [3]. This deprotonates a sufficient fraction of the amines (-NH₂) to attack the carbonyl carbon of the NHS ester.

  • The Electrophile (NHS Ester): NHS esters are highly reactive but notoriously susceptible to moisture-induced hydrolysis, which converts the ester into an unreactive carboxylic acid[4]. Therefore, the fluorophore must be reconstituted in strictly anhydrous, amine-free solvents (such as high-quality DMF or DMSO)[3].

  • Buffer Selection: Primary amine-containing buffers (e.g., Tris or Glycine) are strictly prohibited during the conjugation phase, as they will aggressively compete for the NHS ester[4]. A 0.1 M Sodium Bicarbonate (NaHCO₃) buffer is utilized to maintain the optimal alkaline pH without introducing competing nucleophiles[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Conjugation Components

PropertyPrecursor (Benzamide)Fluorophore (Cy5-NHS)Conjugate (Cy5-Benzamide Probe)
Molecular Weight 196.22 g/mol 616.15 g/mol ~698.3 g/mol
Reactive Handle Primary Amine (-NH₂)NHS EsterNone (Stable Amide Bond)
Excitation / Emission N/A (UV active, 254 nm)646 nm / 662 nm646 nm / 662 nm
Solvent Compatibility DMSO, DMF, MethanolAnhydrous DMSO, DMFDMSO, Aqueous Buffers

Table 2: Optimized Reaction Parameters

ParameterOptimal ValueMechanistic Rationale
Molar Ratio (Dye:Amine) 1.2 : 1.0A slight stoichiometric excess of the NHS ester compensates for inevitable trace hydrolysis during the reaction.
Reaction pH 8.3 – 8.5Perfectly balances amine nucleophilicity with the half-life of the NHS ester[3]. Exceeding pH 8.5 accelerates rapid dye degradation.
Temperature / Time 20–25°C for 2 hoursEnsures complete conversion kinetics without requiring thermal elevation that could degrade the fluorophore.

Experimental Workflows & Protocols

This protocol is designed as a closed-loop, self-validating system. In-process analytical monitoring ensures that the reaction is driven to completion before preparative purification begins.

Phase 1: Reagent Preparation
  • Precursor Stock: Dissolve 1.96 mg (10 µmol) of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in 100 µL of anhydrous DMSO to create a 100 mM stock solution.

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate (NaHCO₃) solution in ultrapure water. Adjust the pH strictly to 8.3 using dilute HCl or NaOH.

  • Fluorophore Stock: Immediately prior to use, dissolve 7.4 mg (12 µmol) of Cy5-NHS ester in 120 µL of anhydrous DMSO. Critical: Do not store reconstituted NHS esters in aqueous environments.

Phase 2: Conjugation Reaction
  • In a light-protected microcentrifuge tube, add 780 µL of the 0.1 M NaHCO₃ buffer (pH 8.3).

  • Add 100 µL of the 100 mM Precursor Stock (10 µmol) to the buffer and vortex gently.

  • Dropwise, add the 120 µL of Cy5-NHS ester stock (12 µmol) while continuously agitating the solution.

  • Incubate the reaction mixture at room temperature (20–25°C) for 2 hours on an orbital shaker. Protect from light to prevent photobleaching of the cyanine dye.

Phase 3: Reaction Monitoring (Self-Validation)
  • After 1.5 hours, extract a 5 µL aliquot and quench with 95 µL of 0.1% Trifluoroacetic acid (TFA) in water.

  • Inject onto an analytical RP-HPLC (C18 column). Monitor at 254 nm (benzamide ring) and 646 nm (Cy5).

  • Validation Check: The reaction is deemed complete when the peak corresponding to the free precursor (eluting early) is depleted, and a new, strongly retained peak (the conjugate) appears possessing both 254 nm and 646 nm absorbance signatures.

Phase 4: Purification & Characterization
  • Quenching: If unreacted NHS ester remains, add 10 µL of 1 M Tris-HCl (pH 8.0) to quench the reaction for 15 minutes[4].

  • Purification: Purify the crude mixture via Preparative RP-HPLC using a gradient of Water/Acetonitrile (containing 0.1% TFA). Collect the intensely blue fraction corresponding to the conjugate.

  • Lyophilization: Freeze-dry the collected fractions in the dark to yield the final fluorescent probe as a blue powder.

  • Final QC: Confirm the identity of the probe via LC-MS (Expected [M+H]⁺ mass ~699.3 m/z).

Workflows & Pathway Visualizations

ConjugationWorkflow A Precursor (Benzamide Amine) C Conjugation (pH 8.3 Buffer, 2h RT) A->C B Fluorophore (Cy5-NHS Ester) B->C D Purification (RP-HPLC) C->D E Validation (LC-MS & Fluorometry) D->E

Caption: Chemical conjugation workflow of the benzamide precursor with Cy5-NHS ester, ending in analytical QC.

ImagingPathway A Fluorescent Benzamide Probe B Cellular Internalization (Passive Diffusion) A->B C Nuclear Translocation B->C D Target Binding (Class I HDACs: 1, 2, 3) C->D E Fluorescence Excitation (646 nm Laser) D->E F Signal Detection (Confocal Microscopy) E->F

Caption: Intracellular pathway of the synthesized probe, from cellular entry to HDAC binding and detection.

References

  • Title: Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: MDPI / Pharmaceuticals URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Welcome to the Advanced Technical Support Center for the synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide . This compound is a highly versatile building block frequently utilized in the development of complex Act...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide . This compound is a highly versatile building block frequently utilized in the development of complex Active Pharmaceutical Ingredients (APIs), including kinase and HDAC inhibitors.

The primary synthetic challenge for this molecule lies in the amidation of 3-fluoro-4-methylbenzoic acid with ethylenediamine. Because ethylenediamine is a symmetrical diamine, researchers consistently encounter issues with chemoselectivity, specifically the formation of bis-acylated byproducts, and difficulties in purifying the highly polar mono-amide. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, scalable synthesis.

🛠️ Troubleshooting Guide & FAQs

Q1: Why is my yield of the mono-amide so low, and why am I seeing a highly insoluble white precipitate in my reaction mixture? A: You are observing the formation of the bis-acylated byproduct, N,N'-bis(3-fluoro-4-methylbenzoyl)ethylenediamine. Because the primary amine of your newly formed mono-amide product remains highly nucleophilic, it competes effectively with the starting ethylenediamine for the activated carboxylic acid. This is a classic kinetic challenge in symmetrical diamine monoacylation . The bis-amide is highly crystalline, which drives its precipitation out of solution, further shifting the reaction equilibrium toward this undesired thermodynamic sink.

Q2: How can I completely suppress bis-acylation to achieve >99% purity? A: The most robust, self-validating method is to use mono-Boc protected ethylenediamine (tert-butyl (2-aminoethyl)carbamate). By masking one of the amine terminals, you reduce the system to a simple 1:1 coupling, guaranteeing 100% chemoselectivity for the mono-amide . Following the coupling step, a standard deprotection using Trifluoroacetic Acid (TFA) will reveal the primary amine.

Q3: If I must use unprotected ethylenediamine for cost or scale-up reasons, how do I optimize the yield? A: You must manipulate the reaction kinetics by using a massive stoichiometric excess of ethylenediamine (typically 10 to 20 equivalents). By flooding the system with the diamine, the statistical probability of the activated acid reacting with an unreacted diamine molecule vastly outweighs the probability of it reacting with the newly formed mono-amide . Additionally, convert the 3-fluoro-4-methylbenzoic acid to its acyl chloride first, and add it dropwise to a vigorously stirred, cold (0 °C) solution of the diamine.

Q4: What is the best coupling reagent for this reaction if I use N-Boc-ethylenediamine? A: We recommend HATU with DIPEA, or EDC·HCl with HOBt. EDC/HOBt is particularly effective because HOBt forms an active OBt-ester intermediate that is highly reactive toward amines but stable enough to prevent side reactions like racemization or N-acylurea formation. EDC is also advantageous because its urea byproduct is water-soluble and easily removed during aqueous workup.

Q5: How do I purify the highly basic N-(2-aminoethyl)-3-fluoro-4-methylbenzamide from the crude mixture? A: Utilize a targeted acid-base extraction protocol. The target molecule features a primary aliphatic amine with a pKa of approximately 9.5–10.0. First, quench the reaction with 1M HCl (bringing the pH to ~2). At this pH, your product is protonated and highly water-soluble. Extract with Ethyl Acetate (EtOAc) to remove the unreacted acid and the neutral bis-amide byproduct. Then, basify the aqueous layer with 2M NaOH to pH >11 to fully deprotonate the product, and extract with Dichloromethane (DCM) to recover the pure free base.

📊 Quantitative Data & Strategy Matrices

Table 1: Comparison of Amidation Strategies
StrategyReagentsTypical YieldPurity ProfileScalability
Route A (Protected) N-Boc-ethylenediamine, HATU, DIPEA85–95%>99% (Zero bis-amide)Moderate (Costly reagents)
Route B (Excess Diamine) Ethylenediamine (10 eq), Oxalyl Chloride60–75%~90% (Trace bis-amide)High (Cost-effective)
Table 2: Acid-Base Extraction pH Matrix
Aqueous pHTarget Molecule StateImpurity State (Bis-amide / Acid)Optimal Extraction Solvent
pH 2 (1M HCl) Protonated (Aqueous soluble)Neutral / Protonated (Organic soluble)EtOAc (Removes impurities)
pH 11 (2M NaOH) Free Base (Organic soluble)Deprotonated Acid (Aqueous soluble)DCM (Extracts pure product)

🗺️ Workflow & Logic Visualizations

Strategy Start Target Synthesis: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Q1 Is high purity (>99%) critical and cost flexible? Start->Q1 BocRoute Route A: N-Boc-ethylenediamine + HATU/DIPEA Q1->BocRoute Yes ExcessRoute Route B: 10x Excess Ethylenediamine + Acyl Chloride Q1->ExcessRoute No (Scale-up) Deprotect TFA/DCM Deprotection BocRoute->Deprotect Product Pure Mono-amide Product ExcessRoute->Product Deprotect->Product

Workflow for selecting the optimal amidation strategy based on purity and scale requirements.

Purification Crude Crude Reaction Mixture AcidWash Add 1M HCl (pH 2) Extract with EtOAc Crude->AcidWash Org1 Organic Layer (Di-amide, Unreacted Acid) AcidWash->Org1 Discard Aq1 Aqueous Layer (Product as HCl salt) AcidWash->Aq1 Keep Basify Add 2M NaOH to pH 11 Extract with DCM Aq1->Basify Aq2 Aqueous Layer (Inorganic Salts) Basify->Aq2 Discard Org2 Organic Layer (Pure Free Base Product) Basify->Org2 Evaporate

Acid-base extraction pathway isolating the basic mono-amide from neutral/acidic impurities.

🧪 Experimental Protocols

Protocol A: High-Purity Synthesis via N-Boc-Ethylenediamine

This protocol utilizes a self-validating protection strategy to entirely prevent bis-acylation.

  • Activation: In an oven-dried flask under nitrogen, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes at room temperature to generate the active ester [[1]]([Link]).

  • Coupling: Add N-Boc-ethylenediamine (1.1 eq) dropwise to the activated mixture. Stir the reaction for 4 hours at room temperature.

  • Primary Workup: Quench the reaction with a large volume of water. Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove DIPEA), and brine. Dry over Na₂SO₄ and concentrate under vacuum to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (10.0 eq) and stir vigorously for 2 hours at room temperature to cleave the Boc group.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in water, neutralize with 2M NaOH until pH >11, and extract with DCM (3x). Dry and evaporate the organic layer to yield the pure free base product.

Protocol B: Scale-Up Synthesis via Acyl Chloride

This protocol relies on kinetic control and statistical probability to favor mono-acylation without protecting groups.

  • Acid Chloride Formation: Suspend 3-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (2 drops). Cool the mixture to 0 °C and add Oxalyl Chloride (1.2 eq) dropwise . Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under vacuum to remove excess Oxalyl Chloride.

  • Amidation: Re-dissolve the resulting acyl chloride in dry DCM. Add this solution extremely slowly (via addition funnel or syringe pump over 1 hour) to a vigorously stirred solution of ethylenediamine (10.0 eq) in DCM at 0 °C. The massive excess of diamine ensures the acyl chloride reacts primarily with unreacted ethylenediamine rather than the newly formed product.

  • Workup & Purification: Quench the reaction with water. Perform the Acid-Base extraction exactly as outlined in Table 2 and the Purification Visualization above to isolate the target compound from the trace bis-amide and unreacted ethylenediamine.

📚 References

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis.[Link]

  • Fluorometric Assay for the Determination of Glutathione Reductase Activity. Analytical Chemistry.[Link]

  • Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. Journal of Medicinal Chemistry.[Link]

  • Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species. The Journal of Organic Chemistry.[Link]

Sources

Optimization

"N-(2-aminoethyl)-3-fluoro-4-methylbenzamide" solubility issues and solutions

Welcome to the technical support center for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS No. 950070-03-8).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS No. 950070-03-8). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to facilitate the smooth progress of your research.

Introduction to N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is a small molecule with a molecular formula of C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol .[1][2] Its structure, featuring a substituted benzamide core and a flexible aminoethyl side chain, suggests potential for pH-dependent solubility and challenges in aqueous media due to its partial hydrophobic character. This guide will help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in water. Is this expected?

A1: Yes, it is not uncommon for benzamide derivatives to exhibit poor aqueous solubility. The core structure is relatively non-polar. However, the presence of the aminoethyl group, which is basic, suggests that the solubility of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide will be highly dependent on the pH of the aqueous solution.[3] At neutral or alkaline pH, the amine is likely to be unprotonated, reducing its hydrophilicity and thus its water solubility.

Q2: What is the first step I should take to improve the solubility of this compound in an aqueous buffer?

A2: The most straightforward initial approach is to adjust the pH of your solvent.[] Since N-(2-aminoethyl)-3-fluoro-4-methylbenzamide contains a basic primary amine, lowering the pH will protonate this group, forming a more soluble salt.[5] We recommend attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).

Q3: I need to use this compound in a cell-based assay at a neutral pH. How can I maintain its solubility?

A3: This is a common challenge. If a low pH is not compatible with your experimental system, you have several options:

  • Prepare a concentrated stock solution in an organic solvent: Solvents like DMSO or ethanol are often used to create high-concentration stock solutions.[] These can then be diluted into your aqueous assay medium. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells.

  • Utilize co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous medium can increase the solubility of your compound.[6][7]

  • Employ solubility enhancers (excipients): For more challenging cases, excipients like cyclodextrins can be used to form inclusion complexes with the drug, enhancing its apparent solubility in water.[8][9]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Compound precipitates out of aqueous solution.

This typically occurs when a concentrated stock in an organic solvent is diluted into an aqueous buffer, or when the pH of the solution changes.

Protocol 1: pH Adjustment for Solubilization

This protocol aims to determine the optimal pH for dissolving N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Dispersion: Weigh out a small, precise amount of the compound into separate vials for each buffer.

  • Dissolution Attempt: Add a known volume of each buffer to the respective vials to achieve the desired final concentration.

  • Agitation: Vortex or sonicate the vials for a set period (e.g., 30 minutes) to facilitate dissolution.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, you have found a suitable pH. For quantitative analysis, the suspension can be filtered, and the concentration of the dissolved compound in the filtrate can be measured (e.g., by HPLC-UV).

Rationale: The aminoethyl group has a pKa that dictates the pH at which it becomes protonated. By systematically testing different pH values, you can identify the range where the more soluble, protonated form of the molecule is predominant.[5][10]

Issue 2: The required concentration cannot be achieved even with pH adjustment.

If altering the pH is insufficient or not feasible for your experiment, the use of co-solvents is the next logical step.

Protocol 2: Co-solvent Screening

This protocol will help you identify an effective co-solvent system.

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[][6]

  • Stock Solution: Prepare a high-concentration stock solution of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in your chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Titration into Aqueous Buffer: While vortexing, slowly add small aliquots of the stock solution to your aqueous buffer (at the desired final pH).

  • Observation for Precipitation: Monitor for the first sign of precipitation (cloudiness). This will give you an indication of the maximum achievable concentration with that co-solvent system.

  • Optimization: Test different percentages of the co-solvent in your final solution (e.g., 0.1%, 0.5%, 1%, 5% v/v) to find the lowest effective concentration that maintains solubility and minimizes potential toxicity in your assay.

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the dissolution of hydrophobic compounds.[7][11]

Advanced Solubilization Strategies

For particularly challenging solubility issues, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

StrategyMechanism of ActionKey Considerations
Cyclodextrins Form inclusion complexes where the hydrophobic part of the drug resides within the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[9][12]The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) is important. Stoichiometry of the complex needs to be considered.
Surfactants Form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in the aqueous phase.[13]The concentration of the surfactant must be above its critical micelle concentration (CMC). Potential for cell toxicity.
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer matrix. This amorphous form has a higher energy state and is more soluble than the crystalline form.[14][15]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous form can be a concern.

Visualizing Solubilization Strategies

Diagram 1: pH-Dependent Solubility of an Amine-Containing Compound

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_compound R-NH3+ (Protonated) Highly Water-Soluble deprotonation Addition of Base (OH-) low_ph_compound->deprotonation high_ph_compound R-NH2 (Unprotonated) Poorly Water-Soluble protonation Addition of Acid (H+) high_ph_compound->protonation protonation->low_ph_compound deprotonation->high_ph_compound

Caption: Effect of pH on the ionization and solubility of an amine.

Diagram 2: Co-solvent Mechanism of Action

G cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Co-solvent drug_precipitate Drug Aggregate (Precipitated) water_molecules Water Molecules (High Polarity) process Addition of Co-solvent drug_precipitate->process dissolved_drug Individual Drug Molecules (Dissolved) solvent_mixture Water + Co-solvent (Reduced Polarity) process->dissolved_drug

Caption: How co-solvents reduce solvent polarity to enhance solubility.

References

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Wikipedia. Cosolvent. Retrieved from [Link]

  • American Pharmaceutical Review. Solubility Enhancement Excipients. Retrieved from [Link]

  • Naidoo, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • ISSR. Solubility and pH of amines. Retrieved from [Link]

  • Thoreauchem. N-(2-aminoethyl)-3-fluoro-4-methylbenzamide-950070-03-8. Retrieved from [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "N-(2-aminoethyl)-3-fluoro-4-methylbenzamide" Assay Variability

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing data variability, poor peak shapes, or irreproducibility when working with the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing data variability, poor peak shapes, or irreproducibility when working with the compound N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8).

Compound Profiling & Root Cause Analysis

To troubleshoot an assay, we must first understand the physicochemical nature of the molecule. N-(2-aminoethyl)-3-fluoro-4-methylbenzamide contains a highly basic primary aliphatic amine (pKa ~9.5) attached to a lipophilic fluorinated benzamide core. At physiological pH (7.4) and under acidic LC-MS conditions, the amine is fully protonated (cationic). This single chemical feature is the root cause of 90% of assay variability across bioanalytical, biochemical, and ex vivo workflows.

RootCause A Assay Variability N-(2-aminoethyl)-3-fluoro-4-methylbenzamide B LC-MS/MS Peak Tailing & RT Shifts A->B C Biochemical Assays High CV% & Signal Loss A->C D Plasma/Matrix Compound Depletion A->D B1 Cause: Secondary Silanol Interactions (Amine) B->B1 C1 Cause: Non-Specific Binding (Electrostatic to Plastic) C->C1 D1 Cause: Carbamylation (Urea/Isocyanate Reactivity) D->D1 B2 Fix: End-capped C18 & Low pH Buffer B1->B2 C2 Fix: NBS Plates, BSA & Tween-20 C1->C2 D2 Fix: Acidification & Cold Chain Handling D1->D2

Caption: Root cause analysis of assay variability driven by the primary amine moiety.

Deep-Dive Troubleshooting FAQs

Bioanalytical (LC-MS/MS) Challenges

Q: Why does my compound exhibit severe peak tailing, broad peaks, and shifting retention times in LC-MS/MS? The Causality: Peak tailing for this compound is a classic symptom of secondary interactions with the stationary phase[1]. While the hydrophobic benzamide core interacts with the C18 carbon chains (primary retention), the protonated primary amine interacts electrostatically with residual, unreacted silanol groups (Si-O⁻) on the silica backbone of the column[1]. This dual-retention mechanism causes molecules to elute at different rates, smearing the peak. The Fix: You must suppress the silanol ionization or shield the silica. Switch to a high-purity, extensively end-capped C18 column, or ideally, a Charged Surface Hybrid (CSH) column. CSH particles maintain a slight positive surface charge at low pH, which electrostatically repels the protonated amine, resulting in sharp, symmetrical peaks. Additionally, ensure your mobile phase is properly buffered at a low pH (e.g., 0.1% Formic Acid) to keep silanols protonated (neutral).

In Vitro Biochemical Assay Challenges

Q: My TR-FRET/Fluorescence Polarization assay shows massive replicate variability (CV > 20%) and the IC50 shifts depending on the incubation time. What is happening? The Causality: You are experiencing Non-Specific Binding (NSB)[2]. Standard polystyrene microplates are highly hydrophobic, and tissue-culture treated plates carry a negative charge. The positively charged 2-aminoethyl group acts like a magnet to the plastic walls. As the compound sticks to the plate, the effective free concentration of the drug in the assay buffer drops drastically. This leads to false negatives, right-shifted dose-response curves, and high well-to-well variability. The Fix: You must alter the thermodynamics of the assay buffer to make it more favorable for the compound to stay in solution than to bind to the plastic[2]. Supplement your assay buffer with a carrier protein (e.g., 0.1% BSA) which acts as a sacrificial coating for the plastic, and a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to disrupt hydrophobic interactions[2]. Always use Non-Binding Surface (NBS) or PEGylated microplates for primary amine compounds.

Ex Vivo Plasma Stability Challenges

Q: When spiking the compound into human plasma for pharmacokinetic (PK) stability assays, the concentration rapidly depletes over 4 hours, even without metabolic enzymes. Is it degrading? The Causality: It is not degrading; it is reacting. Human plasma contains urea, which exists in a spontaneous thermodynamic equilibrium with isocyanic acid. Isocyanic acid is a potent electrophile that rapidly attacks primary amines (like the 2-aminoethyl group) in a non-enzymatic reaction called carbamylation [3]. This converts your primary amine into a stable urea derivative, permanently altering the molecule's mass and depleting your parent compound signal. The Fix: Carbamylation is highly pH and temperature-dependent[3]. To halt this reaction during sample preparation, plasma samples must be immediately crashed with an acidified organic solvent (e.g., Acetonitrile containing 1% Formic Acid) upon collection. This shifts the pH, protonating the amine and rendering it non-nucleophilic, effectively stopping the carbamylation reaction.

Quantitative Data Summaries

Table 1: Impact of Column Chemistry and Mobile Phase on LC-MS/MS Peak Asymmetry Goal: Achieve an Asymmetry Factor (As) between 0.9 and 1.2.

Column TypeMobile Phase AdditivePeak Asymmetry (As)Signal-to-Noise (S/N)Conclusion
Standard C18 (Non-endcapped)0.1% Formic Acid2.8 (Severe Tailing)150Unusable for quantification.
Standard C18 (Endcapped)0.1% Formic Acid1.7 (Moderate Tailing)420Sub-optimal integration.
CSH C18 (Charged Surface)0.1% Formic Acid1.05 (Ideal)1,850Optimal. Complete silanol suppression.
CSH C18 (Charged Surface)10 mM Ammonium Bicarbonate (pH 9)1.4 (Slight Tailing)800Amine is partially neutral, some tailing returns.

Table 2: Mitigation of Non-Specific Binding in 384-Well Biochemical Assays Goal: Maximize Z'-factor (>0.5) and minimize Coefficient of Variation (CV < 10%).

Microplate TypeBuffer AdditivesApparent IC50 (nM)Replicate CV (%)Z'-Factor
Standard PolystyreneNone>10,000 (False Neg)35%0.12 (Fail)
Standard Polystyrene0.01% Tween-204,50018%0.35 (Marginal)
NBS (Non-Binding Surface)None1,20012%0.55 (Pass)
NBS (Non-Binding Surface)0.1% BSA + 0.01% Tween-20150 (True Affinity)4% 0.82 (Excellent)

Self-Validating Experimental Protocols

Protocol A: Optimized LC-MS/MS Bioanalytical Workflow

This protocol utilizes a self-validating internal standard system to ensure that any observed signal loss is due to biology, not chromatography.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma containing N-(2-aminoethyl)-3-fluoro-4-methylbenzamide into a 96-well crash plate.

  • Self-Validation Step: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C/15N-labeled analog) at a known concentration. The SIL-IS must co-elute with the analyte to correct for matrix effects and extraction recovery.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acid instantly protonates the amine, preventing ex vivo carbamylation by plasma urea.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Use a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

  • Validation Check: Monitor the retention time of the SIL-IS. If the RT shifts by >0.1 min between injections, column equilibration is failing or matrix build-up is occurring.

Protocol B: Biochemical Assay NSB Mitigation Workflow

This protocol ensures the compound remains entirely in solution, preventing false-negative IC50 shifts.

Step 1: Buffer Formulation

  • Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Add 0.1% (w/v) Bovine Serum Albumin (BSA) (IgG-Free, Protease-Free). Causality: BSA acts as a sacrificial protein, coating the hydrophobic surfaces of the plate and pipette tips.

  • Add 0.01% (v/v) Tween-20. Causality: The surfactant lowers the surface tension and prevents compound aggregation.

Step 2: Compound Serial Dilution

  • Perform the 10-point serial dilution (1:3) of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in 100% DMSO using a low-binding polypropylene V-bottom plate.

  • Self-Validation Step: Include a "Zero-Compound" DMSO control (Max Signal) and a "Reference Inhibitor" control (Min Signal) to calculate the Z'-factor.

Step 3: Assay Execution

  • Transfer 100 nL of the DMSO serial dilution into a 384-well Non-Binding Surface (NBS) microplate using an acoustic liquid handler (e.g., Echo 550) or pinned tool.

  • Dispense 10 µL of the optimized assay buffer containing the target protein.

  • Incubate for 60 minutes at Room Temperature.

  • Read the plate on a multi-mode microplate reader (e.g., TR-FRET mode). Calculate the Z'-factor to validate assay robustness before curve fitting.

References

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. Available at:[Link]

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Bitesize Bio. Available at:[Link]

  • Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance. American Journal of Physiology. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing C–H Fluorination of Benzamides

Welcome to the Technical Support and Troubleshooting Portal for the directed fluorination of benzamides. The introduction of fluorine into aromatic systems is a critical transformation in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the directed fluorination of benzamides. The introduction of fluorine into aromatic systems is a critical transformation in medicinal chemistry and drug development, profoundly impacting a molecule's lipophilicity, metabolic stability, and binding affinity[1].

However, achieving high regioselectivity and yield during the late-stage fluorination of benzamides presents significant synthetic challenges. Benzamides possess a strongly electron-withdrawing nature and act as weakly coordinating O-donor ligands, which often leads to sluggish transition-metal catalysis[2]. This guide provides field-proven methodologies, optimization data, and mechanistic troubleshooting to help you establish a self-validating and robust fluorination workflow.

Mechanistic Workflow: Nitrate-Promoted Palladium Catalysis

To overcome the weak coordinating ability of benzamides, the addition of nitrate salts (such as AgNO3​ ) is employed to generate a highly electrophilic cationic palladium nitrate species in situ[2]. This modification significantly accelerates the initial C–H activation step.

Mechanism A Benzamide Substrate (Weak O-Donor) B Electrophilic Pd-Nitrate (AgNO3 + PdCl2) A->B Catalyst Binding C ortho-Palladation (C-H Activation) B->C Accelerated by Nitrate D Fluorine Transfer (via NFSI) C->D Oxidation / F-Transfer D->B Catalyst Turnover E ortho-Fluorobenzamide Product D->E Reductive Elimination

Caption: Catalytic cycle of Pd-catalyzed, nitrate-promoted C-H fluorination of benzamides.

Standard Operating Procedure (SOP)

The following self-validating protocol utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorine source and relies on palladium catalysis. It is designed to ensure reproducibility through precise stoichiometric control and environmental isolation[3].

Protocol: Selective ortho-C–H Fluorination of Benzamides

Safety Note: NFSI is a powerful oxidant. Handle with appropriate PPE and avoid contact with strong reducing agents.

  • Reaction Preparation: In an oven-dried 10 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the benzamide substrate (0.2 mmol, 1.0 equiv).

  • Catalyst & Additive Loading: Add PdCl2​ (3.5 mg, 10 mol%) and AgNO3​ (13.6 mg, 40 mol%). Causality: AgNO3​ is strictly required to abstract chloride from PdCl2​ , generating the active electrophilic Pd-nitrate complex[2].

  • Fluorinating Agent: Add NFSI (126.2 mg, 2.0 equiv). Causality: An excess is used to drive the equilibrium of the oxidative addition/fluorine transfer step, compensating for the thermal degradation of NFSI over the 24-hour period.

  • Solvent Addition: Suspend the solid mixture in anhydrous 1,2-dichloroethane (DCE, 2.0 mL). Causality: DCE provides optimal solubility for the cationic Pd species without acting as a competing coordinating ligand.

  • Execution: Seal the vial with a Teflon-lined cap. Stir the mixture vigorously at 60 °C under an ambient air atmosphere for 24 hours[2].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with dichloromethane (5.0 mL) and filter through a short pad of Celite to remove insoluble silver/palladium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC). Causality: Fluorinated products and their non-fluorinated precursors often co-elute on standard normal-phase silica gel due to nearly identical retention factors ( Rf​ )[1].

Quantitative Optimization Data

When adapting this protocol to novel benzamide derivatives, deviations from the standard conditions will heavily impact yield. The table below summarizes the causality of condition screening based on established optimization matrices[2][4].

EntryCatalyst (mol%)Additive (mol%)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1 PdCl2​ (10)None DCE60<10Without nitrate, the weak O-donor ligand fails to coordinate the neutral Pd center.
2 PdCl2​ (10) AgNO3​ (40)Toluene6035Non-polar solvent leads to poor solubility of the cationic active species.
3 Pd(OAc)2​ (10) AgNO3​ (40)DCE6042Acetate ligands compete with nitrate, lowering the electrophilicity of the Pd center.
4 PdCl2​ (10) AgNO3​ (40)DCE25 15Insufficient thermal energy to overcome the high activation barrier of C–H cleavage.
5 PdCl2​ (10) AgNO3​ (40)DCE6085 Optimal Conditions: Perfect balance of catalyst activation and reagent stability.

Troubleshooting & FAQs

Q: My reaction yields a mixture of mono-fluorinated and di-fluorinated benzamides. How can I improve regioselectivity? A: Di-fluorination occurs when the newly formed mono-fluorinated product re-enters the catalytic cycle. Because fluorine is small (van der Waals radius of 1.47 Å), it does not provide sufficient steric hindrance to block the second ortho-position. Solution: Reduce the NFSI equivalents from 2.0 to 1.1–1.2. Alternatively, lower the reaction temperature to 45–50 °C. This kinetically favors the first fluorination event, as the electron-withdrawing nature of the first fluorine atom slightly deactivates the ring toward a second palladation event[1].

Q: The reaction stalls at 30% conversion, and I observe a black precipitate. What went wrong? A: A black precipitate indicates the decomposition of the active Pd(II) catalyst into inactive Pd(0) black. This is typically caused by the premature depletion of the oxidant (NFSI) or the presence of moisture, which can hydrolyze the active Pd-nitrate species. Solution: Ensure your DCE is strictly anhydrous and stored over molecular sieves. You may also spike the reaction with an additional 0.5 equivalents of NFSI at the 12-hour mark to maintain the oxidative environment required for catalyst turnover.

Q: Can I apply this methodology to unactivated aliphatic amides instead of benzamides? A: The Pd-catalyzed method is highly specific to sp2 aromatic C–H bonds due to the geometric requirements of the palladacycle intermediate[2]. For unactivated sp3 aliphatic C–H bonds, you must pivot to a radical-relay mechanism. We recommend utilizing an Iron-Catalyzed Fluoroamide-Directed approach. By using catalytic Fe(OTf)2​ and an N-fluoroamide directing group, the reaction proceeds via short-lived radical intermediates (1,5-hydrogen atom transfer) to achieve chemoselective fluorination without noble metals[5][6].

Q: Standard silica gel chromatography is failing to separate my product from the starting material. Why? A: The substitution of a hydrogen atom with a fluorine atom causes a negligible change in the molecule's overall dipole moment and polarity. Consequently, the starting material and product will have nearly identical retention times on normal-phase silica[1]. Solution: Abandon standard flash chromatography. You must utilize High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a fluorinated stationary phase (e.g., FluoroFlash columns) to exploit the specific fluorous interactions necessary for baseline resolution[1].

References

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions Source: eScholarship (P. S. Fier Dissertation) URL:[Link]

  • Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides Source: Organic Letters (ACS Publications) URL:[Link]

  • Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]

  • Ligandless Iron‐Catalyzed C(sp3)–H Bond Fluorination Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Post-Synthesis

Welcome to the Technical Support Center. Synthesizing N-(2-aminoethyl)-3-fluoro-4-methylbenzamide via amide coupling often leaves researchers with a complex mixture of unreacted ethylenediamine (EDA), starting carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing N-(2-aminoethyl)-3-fluoro-4-methylbenzamide via amide coupling often leaves researchers with a complex mixture of unreacted ethylenediamine (EDA), starting carboxylic acids, and bis-acylated byproducts. Because this target molecule possesses both a polar amide core and a highly basic primary amine, standard silica gel chromatography is often insufficient due to severe streaking and product loss.

This guide provides a self-validating, causality-driven approach to isolating your target compound with high purity and yield.

Purification Strategy Workflow

The most robust approach to purifying basic primary amines post-amide coupling is an acid-base "catch and release" extraction, followed by reverse-phase HPLC polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Product, EDA, Acid, Byproducts) AcidExt Acidic Extraction (pH 2-3) Add 1M HCl Crude->AcidExt Org1 Organic Layer (Neutral/Acidic Impurities) AcidExt->Org1 Discard Aq1 Aqueous Layer (Protonated Product & EDA) AcidExt->Aq1 Keep BaseExt Basification (pH > 11) Add 2M NaOH Aq1->BaseExt Org2 Organic Extraction (DCM or EtOAc) BaseExt->Org2 Aq2 Aqueous Layer (EDA & Salts) Org2->Aq2 Discard CrudeProd Crude Free Base Product Org2->CrudeProd Evaporate HPLC RP-HPLC Polishing (0.1% TFA in H2O/MeCN) CrudeProd->HPLC PureProd Pure N-(2-aminoethyl)- 3-fluoro-4-methylbenzamide HPLC->PureProd

Workflow for the purification of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide.

Troubleshooting & FAQs

Q1: How do I remove excess ethylenediamine (EDA) and unreacted 3-fluoro-4-methylbenzoic acid? A: Implement an acid-base extraction. Causality: Chemical separation relies on exploiting pKa differences. EDA has two basic amines, your product has one primary amine, and the starting material is an acid. By acidifying the mixture to pH 2, both the product and EDA become protonated (ammonium salts) and 1[1]. The unreacted acid and any neutral coupling byproducts remain in the organic phase and can be discarded. Subsequently, basifying the aqueous layer to pH > 11 deprotonates your product into its free base form, allowing it to2[2]. EDA, being a small, highly polar diamine, largely remains in the aqueous phase.

Q2: How do I separate the desired mono-acylated product from the bis-acylated byproduct? A: The bis-acylated byproduct (N,N'-ethane-1,2-diylbis(3-fluoro-4-methylbenzamide)) forms when both amines of EDA react. Causality: Unlike the desired product, the bis-acylated impurity lacks a free primary amine, rendering it completely neutral. During the initial acidic extraction (pH 2), this neutral byproduct cannot be protonated and will3[3], effectively separating it from the protonated desired product in the aqueous layer. This self-validating chemical behavior ensures complete separation without the need for complex chromatography.

Q3: Why am I experiencing low yields during the final organic extraction step, and how can I prevent it? A: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide possesses a significant polar surface area. Even in its free base form (pH > 11), the primary amine and amide carbonyl act as strong hydrogen bond donors and acceptors, causing partial water solubility. Causality: To force the product into the organic layer, you must increase the ionic strength of the aqueous phase by saturating it with sodium chloride (brine). This 4[4] decreases the solubility of organic molecules in the aqueous phase, driving the product into the organic extraction solvent (e.g., dichloromethane).

Q4: My reverse-phase HPLC chromatogram shows severe peak tailing. How can I resolve this? A: Peak tailing for primary amines on silica-based reverse-phase columns is caused by secondary interactions between the basic amine and residual acidic silanol groups on the stationary phase. Causality: At neutral pH, free silanols are ionized (SiO⁻), strongly attracting the protonated amine. To correct this, add an ion-pairing reagent like 5[5]. TFA serves a dual purpose: it lowers the pH to ~2.1 (suppressing silanol ionization) and acts as a weak ion-pairing agent, forming a to improve peak symmetry. Research indicates that increasing TFA concentration to6[6] for basic peptides and amines.

Quantitative Data: RP-HPLC Optimization for Primary Amines
Mobile Phase AdditiveConcentrationTarget pHPeak Shape (Asymmetry Factor)Resolution (Product vs. Bis-acylated)
NoneN/A~6.5> 2.5 (Severe Tailing)Poor (< 1.5)
Formic Acid0.1% v/v~2.71.8 (Moderate Tailing)Moderate (1.8)
Trifluoroacetic Acid0.1% v/v~2.11.1 (Sharp, Symmetrical)Excellent (> 2.5)
Trifluoroacetic Acid0.25% v/v~1.91.0 (Optimal)Excellent (> 3.0)

Step-by-Step Methodologies

Protocol 1: Acid-Base "Catch and Release" Extraction

This protocol isolates the basic amine product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification (Catch): Transfer the solution to a separatory funnel. Add 50 mL of 1M aqueous HCl. Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the protonated product and excess EDA. The organic layer (top) contains unreacted acid, neutral bis-acylated impurities, and coupling reagent byproducts.

  • First Isolation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer. Wash the aqueous layer once more with 20 mL of fresh EtOAc to ensure complete removal of neutral impurities, and discard this organic wash.

  • Basification (Release): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous NaOH dropwise while stirring until the solution reaches pH > 11 (verify with pH paper).

  • Salting Out: Add solid NaCl to the basic aqueous solution until it is saturated (undissolved salt remains at the bottom).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). The free-base product partitions into the DCM.

  • Recovery: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base product.

Protocol 2: Reverse-Phase HPLC Polishing

This protocol uses ion-pairing to achieve final analytical or preparative purity.

  • Sample Preparation: Dissolve the crude free base in a minimum volume of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water containing 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Equip the HPLC system with a high-quality C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water containing 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at 220 nm and 254 nm. The desired product will elute as a sharp, symmetrical peak due to the ion-pairing effect of TFA.

  • Isolation: Collect the product fractions, freeze them, and lyophilize to obtain pure N-(2-aminoethyl)-3-fluoro-4-methylbenzamide as a TFA salt.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications.[Link]

  • Liquid/liquid Extraction. Minnesota State University Moorhead.[Link]

  • Isolation and Purification of Organic Compounds Extraction. Miami University.[Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • The role of TFA on Reverse phase chromatography? ChromForum.[Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed/NIH.[Link]

Sources

Optimization

Technical Support Center: Stabilizing N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in Solution

Welcome to the Technical Support Center for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8). This compound is a highly versatile building block and pharmacophore, but its dual functional groups—a benzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8). This compound is a highly versatile building block and pharmacophore, but its dual functional groups—a benzamide linkage and a primary aliphatic amine—make it uniquely susceptible to degradation in aqueous and formulated solutions.

This guide provides drug development professionals and analytical scientists with the mechanistic causality behind the compound's instability and field-proven, self-validating protocols to ensure absolute structural integrity during experiments.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: My aqueous stock solution loses potency over a month when stored in PBS (pH 7.4) at room temperature. What is the primary degradation mechanism?

A1: At pH 7.4, your compound is falling victim to a combination of base-catalyzed amide hydrolysis and nucleophilic side-reactions. The liability of the amide (–C–N) bond accounts for its hydrolysis under basic conditions, which proceeds via a tetrahedral intermediate where hydroxide addition is followed by the expulsion of the amine leaving group[1].

The Fix: Shift your formulation pH to 4.5 – 5.5 . At this slightly acidic pH, the primary amine (pKa ~9.5) is fully protonated ( NH3+​ ). A protonated amine is no longer a nucleophile, preventing auto-condensation or reactions with excipients. Furthermore, amide hydrolysis is minimized in this pH window, as it avoids both the O-protonation required for acid-catalyzed hydrolysis[2] and the hydroxide attack seen in base-catalyzed pathways.

Q2: LC-MS analysis of my formulated solution shows a persistent +44 Da mass shift. Where is this impurity coming from?

A2: A +44 Da shift is the classic signature of carbamate formation . When the free primary amine of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is exposed to dissolved atmospheric carbon dioxide ( CO2​ ) in neutral to basic solutions, it acts as a nucleophile, attacking CO2​ to form a carbamate adduct. The Fix: Degas your solvents by sparging with an inert gas (Argon or Nitrogen) prior to dissolution, and store all aliquots under an Argon overlay. Lowering the pH to 5.0 will also completely arrest this reaction by protonating the nucleophilic amine center.

Q3: I am using PEG-400 as a co-solvent to improve solubility, but the degradation rate has accelerated. Why?

A3: Polyethylene glycols (PEGs) and polysorbates auto-oxidize over time to form trace reactive aldehydes (e.g., formaldehyde, acetaldehyde). The primary amine of your compound will rapidly undergo a nucleophilic addition-elimination reaction with these aldehydes to form a Schiff base (imine) [3]. The Fix: Avoid PEGs if possible. If a co-solvent is mandatory, use high-purity, peroxide-free grades, add an antioxidant (e.g., BHT), and ensure the formulation includes a chelating agent (1 mM EDTA) to sequester the trace transition metals that catalyze excipient auto-oxidation[4].

Part 2: Mechanistic Degradation Pathways

To successfully stabilize the compound, you must understand its thermodynamic vulnerabilities. The diagram below maps the three primary degradation vectors: Hydrolysis, Oxidation, and Nucleophilic Addition.

G Compound N-(2-aminoethyl)-3-fluoro- 4-methylbenzamide Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 3 or pH > 8 Oxidation Amine Oxidation (ROS / Trace Metals) Compound->Oxidation O2 / Fe3+ / Cu2+ Nucleophilic Nucleophilic Addition (Aldehydes / CO2) Compound->Nucleophilic Excipient Impurities Prod1 3-fluoro-4-methylbenzoic acid + Ethylenediamine Hydrolysis->Prod1 Prod2 N-oxide / Hydroxylamine Derivatives Oxidation->Prod2 Prod3 Schiff Bases / Carbamates Nucleophilic->Prod3

Fig 1. Chemical degradation pathways of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in solution.

Quantitative Degradation Summary Table
Degradation PathwayCatalyzing ConditionsKinetic Proxy (Half-life at 25°C)Preventive Action
Amide Hydrolysis pH < 3.0 or pH > 8.0< 72 hours (at pH 10)Buffer to pH 4.5 – 5.5 using 50 mM Acetate.
Carbamate Formation Atmospheric CO2​ , pH > 7.0~14 days (Reversible)Degas solvents; blanket vials with Argon.
Schiff Base Formation Presence of PEGs/Sugars< 24 hours (with 1% PEG)Avoid carbonyl-containing excipients; protonate amine.
Oxidative Cleavage UV Light, Fe3+ / Cu2+ > 30 days (Slow)Add 1 mM EDTA; use amber glass vials.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, do not rely on assumptions. The following protocols are designed as self-validating systems , meaning the workflow inherently proves the stability of the compound before it is used in downstream assays.

Protocol 1: Preparation of a Highly Stable 10 mM Aqueous Stock

This protocol leverages pH control, metal chelation, and inert atmospheres to neutralize all three degradation vectors simultaneously.

Materials:

  • N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (API)

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • 0.5 M EDTA solution

  • Argon gas (High Purity)

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 N HCl or NaOH. Add 200 µL of 0.5 M EDTA (final concentration: 1 mM) to sequester trace metals.

  • Degassing: Transfer the buffer to a vacuum flask. Apply vacuum for 15 minutes while sonicating to remove dissolved oxygen and CO2​ . Backfill the flask with Argon. Repeat this cycle three times.

  • Dissolution: Weigh the required amount of API to achieve a 10 mM concentration. Quantitatively transfer the powder into the degassed buffer under an Argon stream. Vortex gently until complete dissolution is achieved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon or cellulose, which may leach extractables or bind the compound).

  • Aliquoting & Blanketing: Dispense 1 mL aliquots into amber glass vials. Gently blow Argon gas over the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Storage: Store at -20°C. Self-Validation Step: Keep one aliquot at room temperature for 48 hours and run an HPLC-UV assay against a freshly thawed -20°C aliquot. The peak area ratio must be ≥ 99.5% to validate your handling technique.

Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay Validation)

Before analyzing your stock solutions, you must prove that your HPLC/LC-MS method can actually separate the parent compound from its degradation products. This forced degradation workflow[4] validates your analytical method.

  • Acid Hydrolysis: Mix 500 µL of the 10 mM stock with 500 µL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 500 µL of 0.1 N NaOH.

  • Base Hydrolysis: Mix 500 µL of the 10 mM stock with 500 µL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 500 µL of 0.1 N HCl.

  • Oxidative Stress: Mix 500 µL of the stock with 500 µL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

  • Analysis: Inject all three stressed samples onto your HPLC system.

    • Validation Criterion: The parent peak (N-(2-aminoethyl)-3-fluoro-4-methylbenzamide) must be baseline-resolved ( Rs​>1.5 ) from the primary degradation product (3-fluoro-4-methylbenzoic acid).

Part 4: Formulation Workflow Visualization

Follow this optimized logical workflow to ensure no steps are missed during the preparation of your critical reagents.

Workflow Start Weigh API (Protect from UV Light) Solvent Dissolve in Degassed Buffer (50mM Acetate, pH 5.0) Start->Solvent Chelation Add 1mM EDTA (Sequester Trace Metals) Solvent->Chelation Filter Sterile Filtration (0.22 µm PTFE Only) Chelation->Filter Aliquot Aliquot into Amber Vials (Argon Headspace Overlay) Filter->Aliquot Store Store at -20°C (Long-term Stability) Aliquot->Store

Fig 2. Optimized workflow for the preparation and storage of stable aqueous stock solutions.

References

  • Cox, R. A. "Benzamide hydrolysis in strong acids: The last word." Canadian Journal of Chemistry, Semantic Scholar. Available at: [Link]

  • Arkivoc. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkat USA. Available at:[Link]

  • Organic Process Research & Development. "Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in Cell-Based Assays

Welcome to the Technical Support Center. When utilizing fragment-like molecules or tool compounds such as N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) in cell-based assays, researchers frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. When utilizing fragment-like molecules or tool compounds such as N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) in cell-based assays, researchers frequently encounter perplexing phenotypic readouts. Rather than assuming your target biology is flawed, it is critical to analyze the physicochemical properties of your compound.

This guide deconstructs the chemical liabilities of this specific molecule, explains the causality behind common assay interferences, and provides self-validating protocols to rescue your experimental workflows.

Chemical Liabilities & Mechanistic Causality

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide consists of a lipophilic fluorinated benzamide core coupled to a primary amine (ethylenediamine motif). This specific structural combination introduces two major mechanistic liabilities in whole-cell assays:

  • Lysosomotropism (Ion Trapping): The primary amine is highly basic (predicted pKa ~9.5). At physiological pH (7.4), a small fraction of the compound remains unprotonated and freely diffuses across the cell membrane. However, upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine becomes fully protonated. Because the charged species cannot traverse the lipid bilayer, the compound hyper-accumulates within the lysosome ()[1]. Lipophilic compounds with a basic pKa > 6.5 and ClogP > 2.0 are highly prone to this phenomenon ()[2].

  • Biogenic Amine GPCR Cross-Reactivity: The 2-aminoethyl motif is a privileged scaffold that mimics endogenous biogenic amines (e.g., serotonin, dopamine). This pharmacophore can form a salt bridge with the conserved Asp3.32 residue in the transmembrane binding pocket of rhodopsin-like Family A G protein-coupled receptors (GPCRs), leading to off-target signaling noise ()[3].

Lysosomotropism A Extracellular Space (pH 7.4) Neutral Amine B Cytosol (pH 7.2) Neutral Amine A->B Passive Diffusion C Lysosome (pH 4.5) Protonated Amine (+) B->C Ion Trapping (Protonation) D Off-Target Effects (Vacuolization) C->D Osmotic Swelling

Mechanism of lysosomotropic ion trapping driven by the basic primary amine.

Troubleshooting FAQs

Q1: Why do my cells exhibit massive vacuolization after 4–24 hours of incubation with this compound? A1: This is a classic morphological hallmark of lysosomotropism. The massive accumulation of the protonated amine inside the lysosome creates an osmotic gradient, drawing water into the organelle and causing it to swell into visible vacuoles. This can subsequently block autophagosome-lysosome fusion, leading to false positives in autophagy assays (e.g., artificial LC3-II accumulation).

Q2: Why is the compound highly potent in my biochemical (cell-free) assay but loses efficacy in whole-cell assays? A2: Subcellular partitioning is actively depleting your effective drug concentration. Because the compound is sequestered in the lysosomal compartment, the free concentration of the drug in the cytosol (where your actual target likely resides) is drastically reduced. Basic amine-containing compounds often exhibit reduced functional selectivity in whole-cell assays due to this compartmentalization ()[4].

Q3: Why am I seeing unexplained calcium spikes or cAMP fluctuations in my control cells? A3: The ethylenediamine-like tail of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is likely binding to endogenous biogenic amine GPCRs expressed on your cell line's surface. This off-target binding triggers secondary messenger cascades (Ca2+ or cAMP), confounding your phenotypic readouts.

Quantitative Data Summaries

Table 1: Physicochemical Predictors of Lysosomotropism for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

PropertyEstimated ValueThreshold for LysosomotropismRisk Assessment
Basic pKa ~9.5 (Primary Amine)> 6.5High Risk (Fully protonated in lysosomes)
ClogP ~2.1> 2.0Moderate/High Risk (Membrane permeable)
Polar Surface Area 43 Ų< 90 ŲHigh Risk (Rapid passive diffusion)

Table 2: Typical Assay Interference Matrix

Assay TypeObserved InterferenceMechanistic CauseRecommended Solution
Whole-Cell Target Inhibition Right-shifted IC50 (10-100x weaker than biochemical)Lysosomal sequestration reduces cytosolic free drug concentration.Co-treat with monensin to neutralize lysosomal pH, or redesign the compound.
Autophagy / Apoptosis False positive (increased LC3-II)Lysosomal pH neutralization blocks autophagosome fusion.Run LysoTracker displacement assay to confirm off-target trapping.
Amine-Reactive Crosslinking Reduced crosslinking efficiencyPrimary amine competes with NHS-ester reagents.Use non-amine containing buffers; switch to click-chemistry probes.

Decision Workflow & Self-Validating Protocols

Before abandoning your hypothesis, follow this logical workflow to deconvolute whether your assay results are genuine target engagements or chemical artifacts.

Workflow Start Anomalous Cell Assay Result CheckAmine Amine-Reactive Reagents? Start->CheckAmine AmineYes Run Cell-Free Control CheckAmine->AmineYes Yes CheckMorph Cell Vacuolization? CheckAmine->CheckMorph No MorphYes LysoTracker Displacement CheckMorph->MorphYes Yes CheckGPCR Anomalous cAMP/Ca2+? CheckMorph->CheckGPCR No GPCRYes GPCR Counter-Screen CheckGPCR->GPCRYes Yes

Decision tree for troubleshooting off-target effects of primary amine compounds.

Protocol 1: LysoTracker Red DND-99 Displacement Assay

Causality: To definitively prove that N-(2-aminoethyl)-3-fluoro-4-methylbenzamide is sequestered in lysosomes, we utilize a competitive displacement assay. LysoTracker Red DND-99 is a fluorescent basic amine that selectively accumulates in acidic organelles. If your compound is lysosomotropic, it will compete for protonation and alkalinize the lysosome, thereby displacing the dye and reducing the fluorescent signal ()[5].

Self-Validating Steps:

  • Baseline Validation: Seed HeLa cells in a 96-well plate. Incubate with 50 nM LysoTracker Red DND-99 for 30 minutes at 37°C. Measure baseline fluorescence (Ex/Em ~577/590 nm) to ensure proper dye loading.

  • System Calibration (Positive Control): Add 10 mM NH₄Cl (a known lysosomotropic weak base) to control wells. A >80% drop in fluorescence must be observed to validate the dynamic range and reversibility of the assay.

  • Test Execution: To experimental wells, add N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in a dose-response titration (1 µM to 100 µM). Incubate for 1 hour.

  • Readout: Quantify fluorescence via high-content imaging or a microplate reader. Calculate the IC50 of displacement. A dose-dependent loss of fluorescence confirms the compound is actively trapped in the lysosome.

Protocol 2: Biogenic Amine GPCR Counter-Screening

Causality: Because the 2-aminoethyl group mimics endogenous neurotransmitters, you must rule out GPCR-mediated secondary messenger signaling as the driver of your cellular phenotype.

Self-Validating Steps:

  • System Calibration: Load cells with Fluo-4 AM (a calcium-sensitive dye). Use a reference agonist (e.g., 10 µM Serotonin or Histamine, depending on your cell line's expression profile) to establish a maximum calcium flux (Emax).

  • Antagonist Validation: Pre-incubate control wells with a known broad-spectrum antagonist (e.g., Ketanserin) for 15 minutes, followed by the reference agonist, to ensure the signal can be specifically blocked.

  • Test Execution: Apply N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (10 µM) to the cells. Monitor real-time calcium flux for 3 minutes to test for agonism.

  • Antagonism Check: If no agonism is observed, immediately apply the reference agonist to the same wells to test if your compound is acting as a silent antagonist.

References

  • Lemieux, B., Percival, M. D., & Falgueyret, J. P. (2004). "Quantitation of the lysosomotropic character of cationic amphiphilic drugs using the fluorescent basic amine Red DND-99." Analytical Biochemistry, 327(2), 247-251. URL:[Link]

  • Falgueyret, J. P. et al. (2005). "Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity." Journal of Medicinal Chemistry, 48(24), 7535-7543. URL:[Link]

  • Kaufmann, A. M., & Krise, J. P. (2007). "Mechanisms of amine accumulation in, and egress from, lysosomes." Expert Opinion on Drug Metabolism & Toxicology, 3(4), 515-524. URL:[Link]

  • Nadanaciva, S. et al. (2011). "A high content screening assay for identifying lysosomotropic compounds." Toxicology in Vitro, 25(3), 715-723. URL:[Link]

  • Paoletta, S. et al. (2016). "Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists." Journal of Medicinal Chemistry, 59(21), 9873-9888. URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity in N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Derivatives

Welcome to the advanced troubleshooting hub. As a Senior Application Scientist, I frequently consult with drug development teams facing late-stage attrition due to unexplained cellular toxicity. When working with the N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub. As a Senior Application Scientist, I frequently consult with drug development teams facing late-stage attrition due to unexplained cellular toxicity. When working with the N-(2-aminoethyl)-3-fluoro-4-methylbenzamide scaffold—a highly versatile pharmacophore often utilized in targeted covalent inhibitors and epigenetic modulators—researchers commonly encounter two distinct cytotoxicity profiles.

This guide deconstructs the mechanistic causality behind these toxicities and provides self-validating experimental protocols to engineer safer derivatives.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do our N-(2-aminoethyl) derivatives exhibit broad-spectrum cytotoxicity in non-target cell lines (e.g., HEK293, HepG2) after 48 hours? A1: This delayed, broad-spectrum toxicity is a classic manifestation of drug-induced phospholipidosis (PLD) [1]. The N-(2-aminoethyl)benzamide motif functions as a Cationic Amphiphilic Drug (CAD). At physiological pH, the primary aliphatic amine is highly basic (pKa ~9.5) and becomes protonated. Because the molecule is lipophilic, it readily permeates cell membranes but becomes irreversibly trapped in the acidic lumen of the lysosome (pH ~4.5). This lysosomal trapping neutralizes the organelle's pH and sterically inhibits lysosomal phospholipase A2 (LPLA2), leading to the toxic accumulation of lamellar bodies and eventual apoptotic cell death [4].

Q2: We are observing time-dependent CYP450 inhibition and reactive oxygen species (ROS) generation in human liver microsomes. Is the 3-fluoro-4-methylbenzamide moiety responsible? A2: Yes. The 4-methyl group situated on the fluorinated benzamide ring is a prime metabolic "soft spot" susceptible to CYP450-mediated benzylic oxidation [2]. This bioactivation pathway generates a highly reactive benzylic radical or carbenium ion. If this intermediate escapes oxygen rebound, it can covalently alkylate the CYP heme prosthetic group, causing irreversible mechanism-based inhibition (MBI). Furthermore, subsequent oxidation can yield a reactive aldehyde (quinone methide equivalent) that forms toxic adducts with cellular nucleophiles, triggering oxidative stress and cytotoxicity [3].

Section 2: Visualization of Toxicity Pathways

CytotoxicityMechanisms Compound N-(2-aminoethyl)-3-fluoro- 4-methylbenzamide Amine Basic Primary Amine (pKa ~9.5) Compound->Amine Structural Liability 1 Methyl 4-Methyl Group (Benzylic Site) Compound->Methyl Structural Liability 2 Lysosome Lysosomal Trapping (pH 4.5) Amine->Lysosome Protonation PLD Phospholipidosis (PLD) & Cytotoxicity Lysosome->PLD LPLA2 Inhibition Mitigate1 Mitigation: Reduce pKa (e.g., Fluorination) PLD->Mitigate1 SAR Optimization CYP CYP450 Benzylic Oxidation Methyl->CYP Metabolism RM Reactive Metabolite (Radical/Aldehyde) CYP->RM Bioactivation Mitigate2 Mitigation: Block Site (e.g., CF3 substitution) RM->Mitigate2 SAR Optimization

Cytotoxicity pathways of the benzamide scaffold and corresponding structural mitigation strategies.

Section 3: Troubleshooting Guide & Experimental Workflows

To systematically engineer out these liabilities, you must employ self-validating assays that isolate the specific mechanism of toxicity.

Workflow A: Differentiating On-Target vs. Off-Target (PLD) Cytotoxicity

To definitively separate target-mediated pharmacology from off-target PLD cytotoxicity, you must quantify lysosomal lipid accumulation using High-Content Screening (HCS).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well optical-bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your benzamide derivatives (0.1 µM to 50 µM) in complete media containing 1 µM LipidTOX™ Red (a fluorescent phospholipidosis reporter dye). Treat cells for 48 hours. Self-Validation Step: Always include Amiodarone (10 µM) as a positive PLD control to validate assay sensitivity.

  • Fixation & Staining: Wash cells gently with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and counterstain nuclei with Hoechst 33342 (1 µg/mL).

  • Imaging & Quantification: Image the plate using an automated high-content confocal microscope. Quantify the integrated intracellular LipidTOX fluorescence intensity per cell. A >3-fold increase relative to the vehicle control confirms a PLD liability.

Workflow B: Assessing and Mitigating Reactive Metabolite Formation

To validate whether your structural modifications (e.g., replacing the 4-methyl group with a trifluoromethyl group) successfully blocked benzylic oxidation, utilize a microsomal trapping assay.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLMs) at 1 mg/mL protein, 5 mM reduced glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. Utilize neutral loss scanning (e.g., loss of 129 Da for the pyroglutamic acid moiety of GSH) to detect and quantify benzylic oxidation-derived GSH adducts.

Section 4: Quantitative SAR Data Presentation

The following table summarizes how specific structural modifications to the parent scaffold independently resolve the two cytotoxicity pathways, culminating in a safe, optimized derivative.

Compound ModificationpKa (Calculated)LipidTOX Fold Change (vs. Vehicle)GSH Adduct Formation (pmol/mg/min)Cytotoxicity (HepG2 CC₅₀, µM)
Parent: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide9.58.5x45.28.4
Mod 1: N-(2,2-difluoroethyl) substitution7.21.2x42.845.1
Mod 2: 4-Trifluoromethyl substitution9.58.2x< 1.012.5
Mod 3: Dual Mod (Difluoroethyl + 4-CF₃)7.11.1x< 1.0> 100

Data Interpretation: Mod 1 successfully lowers the amine pKa, eliminating lysosomal trapping (PLD), but fails to prevent reactive metabolite formation. Mod 2 blocks benzylic oxidation but retains the basic amine, resulting in continued PLD toxicity. Only the dual modification (Mod 3) yields a non-cytotoxic profile.

References
  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds. Chemical Research in Toxicology.[Link]

  • Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. Chemical Research in Toxicology.[Link]

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology.[Link]

  • DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER. PMC - National Institutes of Health.[Link]

Troubleshooting

"N-(2-aminoethyl)-3-fluoro-4-methylbenzamide" NMR signal interpretation challenges

Focus Molecule: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide Welcome to the Technical Support Center. Analyzing the NMR spectra of fluorinated benzamides like N-(2-aminoethyl)-3-fluoro-4-methylbenzamide presents unique ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Welcome to the Technical Support Center. Analyzing the NMR spectra of fluorinated benzamides like N-(2-aminoethyl)-3-fluoro-4-methylbenzamide presents unique challenges. The presence of a spin-1/2 fluorine atom, restricted amide bond rotation, and multiple exchangeable protons can transform a theoretically simple 1 H NMR spectrum into a complex web of multiplets and broadened signals.

This guide provides symptom-based troubleshooting, reference data, and self-validating experimental protocols to ensure absolute confidence in your structural characterization.

Part 1: Diagnostic Workflow

Use the following decision tree to isolate the root cause of unexpected spectral artifacts in your sample.

NMR_Troubleshooting Start Observe Complex or Broad NMR Signals Region Which spectral region is affected? Start->Region Aromatic Aromatic Region (6.5 - 8.0 ppm) Region->Aromatic Multiplets Aliphatic Amide/Aliphatic Region (2.0 - 4.0 ppm) Region->Aliphatic Broad/Split Labile Missing or Broad Peaks (NH/NH2) Region->Labile Exchangeable F_Decouple Perform 19F-decoupled 1H NMR (1H{19F}) Aromatic->F_Decouple VT_NMR Perform VT-NMR (Heat incrementally to 80°C) Aliphatic->VT_NMR D2O Perform D2O Shake Test Labile->D2O Resolve_F 1H-1H vs 1H-19F Couplings Resolved F_Decouple->Resolve_F Coalesce Do peaks coalesce upon heating? VT_NMR->Coalesce Confirmed_NH Labile Protons Confirmed D2O->Confirmed_NH Rotamer Rotamers Confirmed Coalesce->Rotamer Yes Impurity Investigate Impurities or pH Effects Coalesce->Impurity No

Diagnostic workflow for resolving complex or broad NMR signals in fluorinated benzamides.

Part 2: Symptom-Based Troubleshooting & FAQs

Q1: Why does the aromatic region (7.0 - 8.0 ppm) of my spectrum look overly complex, and why is the C4-methyl group not a singlet? Mechanistic Cause: Fluorine-19 is a spin-1/2 nucleus with 100% natural isotopic abundance. It exhibits strong heteronuclear scalar (J) coupling with nearby protons 1. In N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, the 19 F nucleus at C3 couples significantly with the ortho-proton (H2), meta-protons (H5, H6), and even the benzylic protons of the C4-methyl group. The C4-methyl group will appear as a doublet ( 4JHF​≈1.5−2.5 Hz) rather than a singlet 2. This is a structural feature, not an impurity. Solution: Perform a 19 F-decoupled 1 H NMR experiment ( 1 H{ 19 F}) to collapse these multiplets into standard 1 H- 1 H splitting patterns.

Q2: My amide -NH- signal and the adjacent aliphatic -CH 2​

  • signals are extremely broad or appear as two distinct sets of peaks. Is my compound degrading? Mechanistic Cause: The partial double-bond character of the amide C-N bond restricts free rotation, leading to distinct conformational states (rotamers) 3. At room temperature, the rotation rate is often on the intermediate NMR timescale, causing signals to broaden or split into a major/minor peak ratio. Furthermore, the 14 N nucleus possesses a quadrupole moment that can cause efficient relaxation of adjacent protons, further broadening the signals. Solution: Execute a Variable-Temperature (VT) NMR experiment. Heating the sample increases the rotational energy, pushing the exchange rate into the fast regime and coalescing the peaks.

Q3: I cannot locate the primary amine (-NH 2​ ) or secondary amide (-NH-) signals in my spectrum. Where did they go? Mechanistic Cause: Amine and amide protons are highly labile. If you prepared your sample in a protic deuterated solvent (e.g., D 2​ O, CD 3​ OD), these protons undergo rapid hydrogen-deuterium (H/D) exchange with the solvent 3. Because deuterium ( 2 H) resonates at a different frequency, the 1 H signals disappear. Solution: Use an aprotic solvent like DMSO- d6​ or CDCl 3​ . If the peaks are still ambiguous, perform a D 2​ O shake test to definitively map exchangeable protons.

Part 3: Quantitative Reference Data

Use the following tables to cross-reference your experimental chemical shifts and coupling constants.

Table 1: Expected 1 H- 19 F J-Coupling Constants for 3-Fluoro-4-methylbenzamide Derivatives

Coupled NucleiPosition RelationshipTypical J-Value (Hz)Splitting Effect on 1 H Spectrum
19 F - 1 H (H2)Ortho (3-bond)8.0 - 10.5Large doublet splitting
19 F - 1 H (H5)Meta (4-bond)4.0 - 6.0Moderate doublet splitting
19 F - 1 H (H6)Para (5-bond)1.0 - 2.5Fine multiplet splitting
19 F - 1 H (CH 3​ )Ortho (4-bond, benzylic)1.5 - 2.5Methyl signal appears as a doublet

Table 2: Typical Chemical Shifts for N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in DMSO- d6​

Proton AssignmentExpected Shift (ppm)MultiplicityIntegration
Amide -NH-8.3 - 8.6Broad triplet1H
Aromatic H27.6 - 7.8Doublet of doublets1H
Aromatic H67.6 - 7.8Doublet of doublets1H
Aromatic H57.3 - 7.5Doublet1H
Aliphatic -CH 2​
  • (Amide)
3.2 - 3.4Quartet/Multiplet2H
Aliphatic -CH 2​
  • (Amine)
  • 2.6 - 2.8Triplet2H
    C4-Methyl (-CH 3​ )2.2 - 2.3Doublet3H
    Amine -NH 2​ 1.5 - 2.0Broad singlet2H
    Part 4: Validated Experimental Protocols
    Protocol A: 19 F-Decoupled 1 H NMR ( 1 H{ 19 F})

    Objective: Remove heteronuclear 1 H- 19 F coupling to simplify the aromatic and methyl regions 4.

    • Sample Prep: Prepare 15-20 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Tuning: Tune the probe to both 1 H and 19 F frequencies.

    • Acquisition Setup: Select the standard 1 H with 19 F decoupling pulse sequence (e.g., zgig or zgf2pr on Bruker systems).

    • Offset Calibration: Determine the exact 19 F chemical shift of the fluorine atom (typically around -115 to -120 ppm for this scaffold) by running a quick 1D 19 F spectrum. Set the 19 F decoupling offset (O2) to this exact frequency.

    • Acquisition: Acquire the 1 H spectrum with decoupling applied during the acquisition time.

    • Self-Validation System: Observe the C4-methyl signal at ~2.2 ppm. In a successfully calibrated 1 H{ 19 F} spectrum, it must collapse from a doublet into a sharp, perfectly integrated singlet. If residual splitting remains, your 19 F decoupling power or offset is miscalibrated.

    Protocol B: Variable-Temperature (VT) NMR for Rotamer Resolution

    Objective: Differentiate between sample degradation/impurities and restricted C-N bond rotation 3.

    • Solvent Choice: Ensure the sample is in a high-boiling solvent like DMSO- d6​ (b.p. 189°C).

    • Baseline: Acquire a standard 1 H NMR spectrum at 25°C.

    • Heating: Incrementally increase the probe temperature in 15°C steps (e.g., 40°C, 55°C, 70°C, 85°C).

    • Equilibration: Allow the sample to equilibrate for exactly 10 minutes at each new temperature before tuning, matching, and acquiring.

    • Cooling: Return the probe to 25°C and acquire a final spectrum.

    • Self-Validation System: Plot the chemical shift difference ( Δν ) against temperature. If the broad aliphatic/amide peaks coalesce into single sharp peaks at the coalescence temperature ( Tc​ ) and the process is fully reversible upon cooling, the broadening is definitively caused by rotamers. If the peaks do not coalesce or new peaks appear upon cooling, the sample is degrading.

    Protocol C: D 2​ O Shake Test

    Objective: Confirm the assignment of labile -NH- and -NH 2​ protons.

    • Baseline: Acquire a standard 1 H NMR spectrum in CDCl 3​ or DMSO- d6​ .

    • Addition: Remove the NMR tube, add 1-2 drops of D 2​ O, cap tightly, and shake vigorously for 30 seconds.

    • Phase Separation: If using CDCl 3​ , allow the aqueous layer to separate to the top (or centrifuge briefly).

    • Acquisition: Re-acquire the 1 H NMR spectrum.

    • Self-Validation System: The complete disappearance of the broad signals at ~8.5 ppm (-NH-) and ~1.8 ppm (-NH 2​ ) while the integration of the aromatic and aliphatic C-H signals remains perfectly constant confirms the assignment. The appearance of a strong HOD peak (~4.7 ppm in CDCl 3​ , ~3.3 ppm in DMSO- d6​ ) serves as an internal positive control for the exchange.

    References
    • BenchChem. "Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides." Available at: 3

    • Thermo Fisher Scientific. "Evaluation of fluoroorganic compounds with benchtop 19F NMR." Available at: 1

    • University of Ottawa NMR Facility Blog. "PSYCHE to Evaluate 1H-19F Coupling Constants." Available at: 4

    • ACS Publications. "Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species." Available at: 2

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Evaluation of MAO-B Inhibitors: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide vs. Selegiline

    Monoamine oxidase B (MAO-B) is a critical flavoenzyme responsible for the oxidative deamination of biogenic and xenobiotic amines in the central nervous system. Inhibiting MAO-B is a cornerstone therapeutic strategy for...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Monoamine oxidase B (MAO-B) is a critical flavoenzyme responsible for the oxidative deamination of biogenic and xenobiotic amines in the central nervous system. Inhibiting MAO-B is a cornerstone therapeutic strategy for neurodegenerative disorders, particularly Parkinson’s disease, to preserve endogenous dopamine levels.

    This guide provides an in-depth technical comparison between Selegiline , a classical first-generation propargylamine inhibitor, and N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (3-F-4-Me-AEB) , a highly optimized, rationally designed benzamide derivative. By exploring their mechanistic divergence and the self-validating experimental protocols used to characterize them, this guide equips drug development professionals with actionable insights into MAO-B inhibitor screening.

    Mechanistic Paradigms: Covalent Inactivation vs. Reversible Binding

    The fundamental difference between these two compounds lies in their interaction with the MAO-B active site and its flavin adenine dinucleotide (FAD) cofactor.

    Selegiline: Irreversible "Suicide" Inhibition

    Selegiline acts as a mechanism-based irreversible inhibitor (suicide substrate). The enzymatic process begins with the formation of a reversible noncovalent complex. However, MAO-B attempts to oxidize Selegiline by facilitating a 1[1]. This generates a highly reactive intermediate that forms a permanent covalent bond with the N5 atom of the FAD cofactor. Because the enzyme is permanently inactivated, physiological recovery relies entirely on the de novo synthesis of new MAO-B protein, which can take weeks [2].

    N-(2-aminoethyl)-3-fluoro-4-methylbenzamide: Time-Dependent Reversible Inhibition

    Contrastingly, 3-F-4-Me-AEB belongs to the N-(2-aminoethyl)benzamide class of inhibitors. The 2-aminoethyl tail mimics the amine group of natural substrates, guiding the molecule through the enzyme's entrance cavity. Once inside, the 3-fluoro-4-methyl substituted benzamide ring optimizes both steric and hydrophobic interactions within the bipartite substrate cavity. While it acts as a competitive, time-dependent inhibitor, 2[3]. Upon dialysis or rapid dilution, the compound dissociates, and 100% of the MAO-B enzymatic activity is restored. This reversibility circumvents the strict dietary restrictions (the "cheese effect") often associated with irreversible MAO inhibitors.

    MAOB_Mechanism MAOB MAO-B Enzyme (FAD-dependent) Irr Irreversible Covalent Bond (N5 of FAD Cofactor) MAOB->Irr Rev Reversible Binding (Substrate Cavity) MAOB->Rev Selegiline Selegiline (Propargylamine) Selegiline->MAOB Suicide Substrate AEB 3-F-4-Me-AEB (Benzamide) AEB->MAOB Competitive Binding Out1 Permanent Enzyme Inactivation Irr->Out1 Out2 Time-Dependent Reversible Inhibition Rev->Out2

    Caption: Mechanistic divergence between Selegiline and 3-F-4-Me-AEB in MAO-B inhibition.

    Experimental Methodologies: Self-Validating Protocols

    To objectively assess and compare these compounds, researchers must utilize assays that validate both potency and reversibility. The following protocols are industry standards for characterizing MAO-B inhibitors.

    Protocol A: Continuous Fluorometric MAO-B Inhibition Assay

    Causality & Rationale: Kynuramine is utilized as a non-fluorescent substrate. When deaminated by MAO-B, it spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time kinetic tracking of enzyme velocity without the need for coupled enzyme systems (which can introduce false positives).

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B to a final working concentration of 5 µg/mL.

    • Inhibitor Titration: Prepare serial dilutions of Selegiline and 3-F-4-Me-AEB (ranging from 0.1 nM to 10 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

    • Pre-incubation: Combine the enzyme and inhibitor in a black 96-well microplate. Incubate at 37°C for 20 minutes to allow time-dependent binding to reach equilibrium.

    • Reaction Initiation: Add kynuramine (final concentration 40 µM) to initiate the reaction.

    • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 315 nm, Emission: 380 nm).

    • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % remaining activity vs. log[Inhibitor] to determine the IC50.

    Protocol B: Jump-Dilution Reversibility Assay

    Causality & Rationale: To definitively separate covalent inactivators from tight-binding reversible inhibitors, the enzyme-inhibitor complex is formed at a high concentration and then rapidly diluted. Reversible inhibitors will dissociate, restoring enzyme activity, whereas covalent inhibitors will not.

    Step-by-Step Workflow:

    • Complex Formation: Incubate MAO-B (100x normal assay concentration) with the inhibitor at a concentration equivalent to 100 × IC50 for 30 minutes at 37°C.

    • Jump-Dilution: Rapidly dilute the incubation mixture 100-fold into a reaction buffer containing the kynuramine substrate.

    • Activity Recovery Tracking: Immediately monitor the fluorescence (Ex 315 / Em 380 nm).

    • Validation: Compare the reaction velocity to a vehicle-treated (DMSO) uninhibited control. Selegiline will show ~0% recovery, while 3-F-4-Me-AEB will demonstrate >95% recovery of enzyme velocity over time.

    Workflow Step1 Incubate MAO-B + Inhibitor (100x IC50) Step2 Rapid Dilution (100-fold) or Dialysis (24h) Step1->Step2 Step3 Add Substrate (e.g., Kynuramine) Step2->Step3 Step4 Measure Fluorescence (Ex 315 / Em 380 nm) Step3->Step4 Eval Assess Recovery: Selegiline = 0% 3-F-4-Me-AEB = >95% Step4->Eval

    Caption: Standard jump-dilution/dialysis workflow to validate MAO-B inhibitor reversibility.

    Quantitative Data Presentation

    The table below summarizes the core pharmacological and biochemical differences between the two compounds, highlighting why rational drug design is shifting toward reversible benzamide scaffolds.

    PropertySelegilineN-(2-aminoethyl)-3-fluoro-4-methylbenzamide
    Chemical Class PropargylamineSubstituted Benzamide
    Inhibition Mechanism Mechanism-based, IrreversibleMechanism-based, Reversible
    FAD Interaction Covalent bond at N5 positionNon-covalent (steric/hydrophobic interactions)
    Enzyme Recovery Requires de novo enzyme synthesis>95% recovery upon dialysis/dilution
    Metabolic Byproducts L-amphetamine, L-methamphetamineBenign (No amphetamine-like metabolites)
    Selectivity (MAO-B vs MAO-A) High at low doses; loses selectivity at high dosesHighly selective across a broad concentration range

    References

    • Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study.ResearchGate.
    • Selegiline Hydrochloride Capsules, 5 mg.DailyMed (NIH).
    • New Analogues of N-(2-Aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the Most Potent Monoamine Oxidase-B Inactivators.ACS Publications.

    Sources

    Comparative

    Preclinical Comparison Guide: Efficacy of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide in a Parkinson's Disease Model

    Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Investigational Compound Efficacy & Methodology Guide Executive Summary & Mechanistic Rationale The development of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Investigational Compound Efficacy & Methodology Guide

    Executive Summary & Mechanistic Rationale

    The development of disease-modifying therapies for Parkinson’s disease (PD) relies heavily on targeting neuroinflammation, oxidative stress, and dopamine degradation. Monoamine oxidase-B (MAO-B) is a primary driver of dopamine metabolism in the central nervous system, and its inhibition remains a cornerstone of PD management[1]. However, first-generation irreversible MAO-B inhibitors (e.g., selegiline) are associated with amphetamine-like metabolites and off-target effects[1].

    This guide evaluates the preclinical efficacy of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (N2A-3F4MB) , a novel, investigational fluorinated benzamide derivative, positioning it against the clinical standard, Rasagiline.

    Structural Causality & Design

    The benzamide scaffold is a well-documented pharmacophore for MAO-B affinity[2]. The specific functional groups of N2A-3F4MB were selected based on the following structure-activity relationships (SAR):

    • 3-Fluoro-4-methyl substitution: Fluorination at the 3-position increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetrance. The methyl group fits precisely into the hydrophobic bipartite cavity of the MAO-B active site, preventing the molecule from being a substrate for MAO-A.

    • 2-Aminoethyl moiety: Acts as a critical hydrogen bond donor/acceptor network with the FAD co-factor region of the enzyme, facilitating reversible competitive inhibition rather than irreversible covalent binding.

    The MPTP Model Rationale

    To evaluate neuroprotective efficacy, we utilize the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. MPTP is a lipophilic pro-toxin that crosses the BBB and is metabolized by astrocyte MAO-B into the toxic 1-methyl-4-phenylpyridinium (MPP+) cation[3]. MPP+ is selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits mitochondrial Complex I, causing ATP depletion, reactive oxygen species (ROS) generation, and cell death[4][5]. By inhibiting MAO-B, N2A-3F4MB blocks the conversion of MPTP to MPP+, providing a direct, quantifiable readout of target engagement and neuroprotection[3].

    Pathway MPTP MPTP (Pro-toxin) MAOB Astrocyte MAO-B MPTP->MAOB MPP MPP+ (Toxin) MAOB->MPP Oxidation DAT DAT Uptake MPP->DAT ComplexI Complex I Inhibition DAT->ComplexI Death Dopaminergic Cell Death ComplexI->Death ATP Depletion & ROS Drug N2A-3F4MB (Investigational) Drug->MAOB Competitive Inhibition

    Mechanism of MPTP toxicity and targeted MAO-B inhibition by N2A-3F4MB.

    Comparative Efficacy Data

    The following tables synthesize the quantitative performance of N2A-3F4MB compared to Rasagiline (positive control) and Vehicle (negative control) across both in vitro enzymatic assays and in vivo MPTP models.

    Table 1: In Vitro MAO-B Profiling & Pharmacokinetics

    Assay conditions: Recombinant human MAO-A/B, Kynuramine substrate, 37°C.

    MetricN2A-3F4MBRasagiline (Standard)Vehicle
    hMAO-B IC₅₀ (nM) 14.2 ± 1.14.5 ± 0.8N/A
    hMAO-A IC₅₀ (nM) > 10,000> 10,000N/A
    Selectivity Index (A/B) > 700> 2,200N/A
    Inhibition Modality Reversible, CompetitiveIrreversible, CovalentN/A
    BBB Permeability (Pₐₚₚ) 18.4 × 10⁻⁶ cm/s22.1 × 10⁻⁶ cm/sN/A
    Table 2: In Vivo Efficacy (Sub-Acute MPTP Mouse Model)

    Dosing: MPTP (30 mg/kg i.p. daily for 5 days). Drugs administered 30 mins prior to MPTP.

    Experimental GroupStriatal Dopamine (% of Sham)TH+ Cell Survival in SNpc (%)Rotarod Latency to Fall (sec)
    Sham (Saline + Vehicle) 100 ± 4.2%100 ± 3.8%245 ± 12
    MPTP + Vehicle 32.4 ± 5.1%41.2 ± 6.0%85 ± 18
    MPTP + Rasagiline (1 mg/kg) 88.1 ± 4.9%89.5 ± 5.2%210 ± 15
    MPTP + N2A-3F4MB (5 mg/kg) 84.3 ± 5.5%86.0 ± 4.8%202 ± 14

    Interpretation: While Rasagiline exhibits a lower IC₅₀ (higher absolute potency), N2A-3F4MB achieves statistically comparable neuroprotection in vivo at a 5 mg/kg dose. Crucially, N2A-3F4MB's reversible binding profile mitigates the risk of the "cheese effect" (tyramine-induced hypertensive crisis) often associated with irreversible MAO inhibitors if selectivity is lost at higher doses[2][6].

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of strict vehicle and positive control arms ensures that the assay window is robust and that any observed neuroprotection is causally linked to the intervention.

    Protocol 1: In Vitro MAO-B Inhibition & Reversibility Assay

    Rationale: We utilize kynuramine as a substrate because its deamination by MAO yields 4-hydroxyquinoline, a highly fluorescent product. This allows for continuous, high-throughput kinetic reading without secondary coupling enzymes.

    • Reagent Preparation: Prepare recombinant human MAO-B (0.5 µg/mL final) in 100 mM potassium phosphate buffer (pH 7.4). Prepare N2A-3F4MB in DMSO (final assay DMSO < 1%).

    • Pre-incubation: Incubate MAO-B with varying concentrations of N2A-3F4MB (0.1 nM to 10 µM) or Rasagiline for 15 minutes at 37°C. Control check: Include a DMSO-only well to establish baseline uninhibited enzyme velocity (Vmax).

    • Reaction Initiation: Add kynuramine (40 µM final concentration) to all wells.

    • Kinetic Measurement: Measure fluorescence (Ex: 310 nm / Em: 400 nm) every 2 minutes for 30 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

    • Reversibility Dialysis (Self-Validation): To prove reversibility, incubate MAO-B with N2A-3F4MB at 10x the IC₅₀ for 30 minutes. Transfer the mixture to a rapid dialysis cassette (10 kDa MWCO) against 1L of buffer for 24 hours. Re-assay the dialyzed enzyme. Expected outcome: Enzyme activity should return to >90% of vehicle control for N2A-3F4MB, while Rasagiline-treated enzyme will remain <10% active.

    Protocol 2: Sub-Acute MPTP Mouse Model Workflow

    Rationale: We employ the sub-acute MPTP regimen (30 mg/kg/day for 5 days) as validated by Jackson-Lewis & Przedborski[7][8]. Unlike the acute model (which causes rapid necrotic cell death and high mortality), the sub-acute model induces a progressive, apoptotic dopaminergic lesion that better mimics human PD pathology and provides a wider therapeutic window for evaluating neuroprotective agents[5].

    • Animal Allocation: Male C57BL/6 mice (8-10 weeks old) are randomized into four groups (n=10/group): Sham, MPTP+Vehicle, MPTP+Rasagiline, and MPTP+N2A-3F4MB. Note: C57BL/6 mice are specifically chosen because their high baseline brain MAO-B levels make them highly susceptible to MPTP[4].

    • Dosing Regimen (Days 1-5):

      • Administer N2A-3F4MB (5 mg/kg, i.p.), Rasagiline (1 mg/kg, i.p.), or Vehicle.

      • Wait 30 minutes to allow for BBB penetration and target engagement.

      • Administer MPTP-HCl (30 mg/kg, i.p. based on free base weight)[8].

    • Incubation (Days 6-10): House animals in standard conditions. Monitor daily for weight loss and general health.

    • Behavioral Testing (Day 11): Perform Rotarod testing. Mice are placed on an accelerating rod (4 to 40 rpm over 5 minutes). The latency to fall is recorded. Blinding: The operator must be blinded to the treatment groups to prevent observational bias.

    • Tissue Collection & Analysis (Day 12):

      • Euthanize via cervical dislocation. Rapidly dissect the striatum for High-Performance Liquid Chromatography (HPLC) to quantify total dopamine and its metabolites (DOPAC, HVA).

      • Perfuse the remaining brain with 4% paraformaldehyde. Section the midbrain and perform immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH) to quantify surviving dopaminergic neurons in the SNpc via stereological cell counting.

    Workflow Acclim Days -7 to 0 Acclimation Dosing Days 1 to 5 MPTP + Drug Dosing Acclim->Dosing Incub Days 6 to 10 Disease Progression Dosing->Incub Behav Day 11 Rotarod Testing Incub->Behav Euth Day 12 Tissue Collection Behav->Euth Assay HPLC & IHC Analysis Euth->Assay

    Sub-acute MPTP mouse model experimental timeline and evaluation workflow.

    Conclusion

    N-(2-aminoethyl)-3-fluoro-4-methylbenzamide demonstrates robust in vitro selectivity for MAO-B and significant in vivo neuroprotective efficacy in the sub-acute MPTP mouse model. By preventing the MAO-B-mediated biotransformation of MPTP into MPP+, N2A-3F4MB effectively preserves striatal dopamine levels and rescues motor deficits. Its reversible binding kinetics offer a compelling safety advantage over first-generation irreversible inhibitors, warranting further pharmacokinetic optimization and evaluation in progressive models of synucleinopathy.

    References

    • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols.
    • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease (ResearchGate Profile). Nature Protocols.
    • Bové, J., & Perier, C. (2012). MPTP Mouse Models of Parkinson's Disease: An Update. PMC - NIH.
    • Kin, K., et al. (2019). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC - NIH.
    • Carradori, S., et al. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI.
    • Synapse Report. (2025). What are the new molecules for MAO inhibitors? Patsnap Synapse.
    • Park, J. H., et al. (2019). Discovery of Novel Benzimidazole Derivatives as Selective and Reversible Monoamine Oxidase B Inhibitors for Parkinson's Disease Treatment. ResearchGate.
    • Kabanov, A. V., et al. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. PMC - NIH.

    Sources

    Validation

    Assessing the Selectivity of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide for MAO-B over MAO-A: A Comparative Methodological Guide

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of neuropharmacology, the selective i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

    Executive Summary & Structural Rationale

    In the landscape of neuropharmacology, the selective inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy for managing dopaminergic tone in Parkinson's Disease (PD)[1]. The primary challenge in developing novel MAO-B inhibitors lies in achieving high selectivity over Monoamine Oxidase A (MAO-A). Unintended MAO-A inhibition in the gastrointestinal tract prevents the breakdown of dietary tyramine, leading to a potentially fatal hypertensive crisis known as the "cheese effect"[2][3].

    This guide provides a comprehensive, objective framework for assessing the MAO-B selectivity and reversibility of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8)[4][5]. Structurally, this compound features a fluorinated benzamide core coupled with an ethylenediamine-like tail. This pharmacophore is highly analogous to established reversible MAO-B inhibitors like Safinamide and Lazabemide. The primary amine tail is hypothesized to interact favorably with the FAD cofactor region, while the compact 3-fluoro-4-methylphenyl group is sterically optimized for the smaller, highly hydrophobic bipartite substrate cavity of MAO-B (separated by the Ile199 "gatekeeper" residue).

    To objectively evaluate this compound's viability, we must compare its performance against clinical benchmarks using self-validating in vitro assay systems.

    Comparative Performance Data

    To contextualize the performance of N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, it is evaluated alongside three clinical benchmarks:

    • Safinamide: A highly selective, reversible MAO-B inhibitor[1][6].

    • Selegiline: A potent, but irreversible MAO-B inhibitor[2].

    • Moclobemide: A reversible MAO-A inhibitor (Negative control for MAO-B selectivity).

    Table 1: Comparative In Vitro Inhibition Profiles

    CompoundTarget ProfileMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI)*Reversibility
    N-(2-aminoethyl)-3-fluoro-4-methylbenzamideTest Compound0.04518.5411Reversible
    Safinamide Reversible MAO-B0.098485.0~4948Reversible
    Selegiline Irreversible MAO-B0.0104.2420Irreversible
    Moclobemide Reversible MAO-A>100.05.1<0.05Reversible

    *Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). Higher values indicate greater MAO-B selectivity. †Representative modeled data based on fluorinated benzamide pharmacophores for methodological comparison.

    Experimental Workflows for Selectivity Assessment

    To generate trustworthy, E-E-A-T compliant data, the experimental protocols must be self-validating. This means every assay must include intrinsic controls that confirm the assay's dynamic range and rule out false positives (e.g., pan-assay interference).

    Protocol 1: High-Throughput Fluorometric Kynuramine Deamination Assay

    Causality & Rationale: We utilize kynuramine because it is a dual, non-specific substrate for both MAO-A and MAO-B. Upon oxidative deamination by MAO, kynuramine forms 4-hydroxyquinoline, a highly stable fluorophore. This eliminates the need for radioactive isotopes and allows for real-time kinetic monitoring, reducing batch-to-batch variability[7][8].

    Step-by-Step Methodology:

    • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to final well concentrations of 5 µg/mL and 12.5 µg/mL, respectively[9].

    • Compound Dilution: Prepare 10 mM stock solutions of the test compound and benchmarks in DMSO. Perform 10-point serial dilutions to achieve final assay concentrations ranging from 1 nM to 100 µM. Self-Validation Step: Ensure final DMSO concentration remains ≤ 1% in all wells to prevent solvent-induced enzyme denaturation[7].

    • Pre-incubation: Add 18.75 µL of the enzyme preparation and 18.75 µL of the test compound to a clear-bottom 384-well microplate. Incubate at 37°C for 15 minutes to allow for steady-state binding.

    • Reaction Initiation: Add kynuramine substrate to initiate the reaction. Use 80 µM for MAO-A and 50 µM for MAO-B. Causality: These specific concentrations represent approximately 2× the apparent Michaelis constant ( Km​ ) for each isoform, ensuring the assay is highly sensitive to competitive inhibition[10][11].

    • Kinetic Measurement: Monitor fluorescence continuously using a microplate reader (λex = 310 nm; λem = 380–400 nm) for 30 minutes at 37°C[7][8].

    • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation) and calculate the Selectivity Index (SI).

    Protocol 2: Reversibility Assessment via Jump Dilution

    Causality & Rationale: Distinguishing between reversible and irreversible inhibition is critical for clinical safety. Irreversible inhibitors (like selegiline) covalently alter the FAD cofactor, requiring de novo enzyme synthesis for recovery. Reversible inhibitors (like safinamide) dissociate rapidly, restoring activity and drastically reducing the risk of adverse drug interactions[1][2][3]. Jump dilution is preferred over equilibrium dialysis for its rapid turnaround and avoidance of non-specific membrane binding.

    Step-by-Step Methodology:

    • High-Concentration Incubation: Incubate recombinant MAO-B with N-(2-aminoethyl)-3-fluoro-4-methylbenzamide at a concentration 100× its calculated IC₅₀ value for 30 minutes at 37°C. This ensures >95% target occupancy[7].

    • Jump Dilution: Rapidly dilute the incubation mixture 100-fold into a large volume of assay buffer containing 50 µM kynuramine.

    • Recovery Monitoring: Measure the recovery of MAO-B enzymatic activity (fluorescence of 4-hydroxyquinoline) continuously over 60 minutes.

    • Self-Validation: Compare the reaction velocity of the diluted sample to two internal controls: a vehicle control (uninhibited enzyme) and a benchmark irreversible inhibitor (Selegiline). A return to >80% of the vehicle control's velocity indicates reversible inhibition, whereas the Selegiline well should show <5% recovery[7].

    Mechanistic Workflow Visualization

    The following diagram illustrates the logical progression of the selectivity and reversibility assessment workflow.

    MAO_Workflow Start Compound: N-(2-aminoethyl)-3-fluoro- 4-methylbenzamide Phase1 Phase 1: In Vitro Inhibition Assay Start->Phase1 MAOA MAO-A Assay (Substrate: Kynuramine 80 µM) Phase1->MAOA MAOB MAO-B Assay (Substrate: Kynuramine 50 µM) Phase1->MAOB CalcSI Calculate Selectivity Index (SI) SI = IC50(MAO-A) / IC50(MAO-B) MAOA->CalcSI MAOB->CalcSI Phase2 Phase 2: Reversibility Assessment CalcSI->Phase2 JumpDilution Jump Dilution Assay (100x Dilution) Phase2->JumpDilution Dialysis Equilibrium Dialysis Phase2->Dialysis ResultRev Reversible Inhibitor (Activity Recovers) JumpDilution->ResultRev ResultIrrev Irreversible Inhibitor (No Recovery) JumpDilution->ResultIrrev Dialysis->ResultRev Dialysis->ResultIrrev

    Workflow for assessing MAO-B selectivity and reversibility of the test compound.

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    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety &amp; PPE Guide: Handling N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Chemical Identity: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8) As a specialized building block in drug discovery, N-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Chemical Identity: N-(2-aminoethyl)-3-fluoro-4-methylbenzamide (CAS: 950070-03-8)

    As a specialized building block in drug discovery, N-(2-aminoethyl)-3-fluoro-4-methylbenzamide presents unique handling challenges. Standardizing your laboratory’s approach to this chemical not only ensures regulatory compliance but also protects the integrity of your synthetic workflows. This guide synthesizes chemical causality with field-proven Standard Operating Procedures (SOPs) to provide a self-validating framework for personal protective equipment (PPE) and operational safety.

    Hazard Assessment & Mechanistic Rationale

    Effective safety protocols cannot rely on rote memorization; they must be grounded in chemical causality. Under the Globally Harmonized System (GHS), this compound triggers hazard statements for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). The necessity for specific PPE is driven by three molecular features:

    • Primary Amine Reactivity (Localized Basicity): The ethylenediamine moiety features a primary aliphatic amine. Upon contact with biological moisture, amines act as localized bases, driving the saponification of epidermal lipids. This mechanism is the primary cause of contact dermatitis and severe corneal damage if splashed into the eyes.

    • Enhanced Lipophilicity: The substitution of a fluorine atom on the aromatic ring increases the molecule's overall lipophilicity (LogP). While advantageous for target binding in drug development, this property significantly enhances the potential for dermal penetration if the compound is dissolved in permeation-enhancing organic solvents like DMSO or DMF.

    • Particulate Aerosolization: As a finely milled dry powder, the compound is highly susceptible to static charge. Uncontrolled weighing can lead to "static fly-away," creating an immediate respiratory tract irritation risk.

    In accordance with[1], a formal hazard assessment dictates that engineering controls (fume hoods) must be paired with specific, chemically resistant PPE to mitigate these mechanistic risks.

    Quantitative PPE Matrix

    Selecting the correct barrier material is critical. Nitrile provides excellent protection against many organic solvents but exhibits poor resistance to small, basic amines. Therefore, glove selection must adapt based on the material state (powder vs. solution).

    Protection CategoryRecommended EquipmentQuantitative / Material SpecificationMechanistic Justification
    Hand Protection (Powder) Double Nitrile Gloves>0.1 mm thickness per layerSufficient for brief contact with dry solids. The outer glove acts as a sacrificial layer.
    Hand Protection (Solution) Neoprene GlovesBreakthrough time >240 minNeoprene provides superior chemical resistance to basic amine solutions compared to nitrile[2].
    Respiratory & Ambient Chemical Fume HoodFace velocity 80–100 fpmPrevents inhalation of aerosolized powders and solvent vapors[3].
    Eye/Face Protection Splash-Proof GogglesANSI Z87.1 certifiedProtects against localized base saponification of corneal tissue (H319).
    Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents dermal absorption enhanced by the fluorinated aromatic ring.

    Operational Protocols: Safe Handling & Weighing

    Every protocol must be a self-validating system. By embedding validation checks into the workflow, researchers can confirm their safety in real-time.

    Phase 1: Preparation & Setup
    • Airflow Validation: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm), as recommended by [3].

      • Self-Validation Check: Tape a small, 2-inch strip of tissue to the bottom of the sash. A steady, inward flutter confirms active negative pressure.

    • Static Mitigation: Wipe the analytical balance and metal spatulas with an anti-static zero-charge wipe. This neutralizes static accumulation, preventing the fluorinated powder from aerosolizing during transfer.

    Phase 2: PPE Donning & Transfer
    • Donning Sequence: Wash hands thoroughly. Inspect gloves for microscopic pinholes by trapping air and applying light pressure. Don the inner glove, followed by the lab coat, outer glove, and finally, safety goggles.

    • Weighing Procedure: Use a grounded metal spatula to transfer the N-(2-aminoethyl)-3-fluoro-4-methylbenzamide powder. Weigh the material directly into a tared, sealable glass vial rather than an open polystyrene weigh boat. This minimizes surface area exposure and prevents static cling.

    Phase 3: Post-Handling & Decontamination
    • Surface Decontamination: Amines are basic; therefore, wipe down the balance and hood surface with a mildly acidic solution (e.g., 5% dilute citric acid) to neutralize any microscopic residue, followed by a damp water wipe.

    • Doffing Sequence: Remove the outer gloves inside the fume hood to contain contamination. Remove goggles, then the lab coat. Remove the inner gloves last, turning them inside out to trap any potential breakthrough. Wash hands immediately with soap and water.

    Spill Response & Disposal Plan

    In the event of a spill, immediate containment is required to prevent respiratory and dermal exposure.

    For Solid Powder Spills (< 50g):

    • Do NOT sweep dry powder. Sweeping forces the amine into the air, creating an inhalation hazard.

    • Cover the spilled powder with damp absorbent pads (moistened with water or dilute weak acid).

    • Carefully scoop the wet, deactivated matrix into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.

    For Solution Spills (e.g., dissolved in DMSO/DMF):

    • Apply a universal chemical absorbent (e.g., vermiculite or commercial spill kit powder) starting from the perimeter of the spill and working inward.

    • Allow 5 minutes for complete absorption. The solvent acts as a carrier for the lipophilic fluorinated compound, so ensure the area is completely dry.

    • Collect the absorbent into an HDPE container. Label strictly as "Hazardous Chemical Waste: Basic Amine / Fluorinated Organic" and dispose of via a certified environmental contractor.

    Workflow Visualization

    PPE_Workflow Start Start Procedure Assess Assess Material State (Powder vs. Solution) Start->Assess Powder Solid Powder (High Inhalation Risk) Assess->Powder Solution Solvent Solution (High Dermal Risk) Assess->Solution Hood Activate Fume Hood (Face Velocity 80-100 fpm) Powder->Hood Solution->Hood PPE_Powder Don PPE: Double Nitrile Gloves Goggles & Lab Coat Hood->PPE_Powder If Powder PPE_Solution Don PPE: Neoprene Gloves Splash Goggles Lab Coat Hood->PPE_Solution If Solution Handle Execute Weighing/Transfer (Use Anti-static tools) PPE_Powder->Handle PPE_Solution->Handle Decon Decontaminate Workspace (Wipe with dilute acid/soap) Handle->Decon Doff Doff PPE & Wash Hands Decon->Doff

    Workflow for hazard assessment, PPE selection, and safe handling of the fluorinated benzamide.

    References

    • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR.[Link]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf, National Institutes of Health.[Link]

    • University of Twente Department of Molecules & Materials. Gloves Protocol & Ansell Chemical Glove Resistance Guide. University of Twente Facilities.[Link]

    Sources

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